molecular formula C8H7Cl3O B1355216 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol CAS No. 53065-95-5

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Cat. No.: B1355216
CAS No.: 53065-95-5
M. Wt: 225.5 g/mol
InChI Key: LKALNWLBXMXTJS-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a useful research compound. Its molecular formula is C8H7Cl3O and its molecular weight is 225.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKALNWLBXMXTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967564
Record name 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53065-95-5
Record name 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53065-95-5
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol (CAS No. 53065-95-5). As a chlorinated aromatic alcohol, this compound serves as a critical intermediate and building block in the synthesis of various fine chemicals and pharmaceutical agents.[1] Understanding its core properties is paramount for optimizing reaction conditions, ensuring analytical accuracy, and maintaining safety in a laboratory and industrial setting. This document consolidates available data on its chemical identity, core physical properties, and spectroscopic signature. Furthermore, it outlines field-proven experimental methodologies for the precise determination of these characteristics, grounding theoretical knowledge in practical, validated protocols.

Chemical Identity and Structure

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a secondary alcohol characterized by a dichlorinated phenyl ring and a chlorinated ethyl side chain. The precise arrangement of the chlorine atoms on the phenyl ring (positions 3 and 4) and the chloro group on the ethanol moiety dictates its reactivity and steric profile, making it a valuable precursor in targeted organic synthesis.

Diagram: Chemical Structure of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Caption: 2D structure of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol.

IdentifierValue
IUPAC Name 2-Chloro-1-(3,4-dichlorophenyl)ethanol
CAS Number 53065-95-5[2]
Molecular Formula C₈H₇Cl₃O[2]
Molecular Weight 225.50 g/mol [2]
Appearance White to off-white crystalline powder or liquid[1]
InChI Key InChIKey=ZJVLKSMHJKFGRS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(CCl)O

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) intermediate are critical predictive factors for its behavior in both chemical reactions and biological systems. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability of the final product.

PropertyValueSource
Boiling Point 324.1 °C at 760 mmHg[1][]
Density 1.447 g/cm³[1][]
Flash Point 149.8 °C[1]
pKa 12.94 ± 0.20 (Predicted)[4]
Solubility Data not widely available. Expected to be soluble in polar organic solvents like alcohols and acetonitrile, with low solubility in water due to the hydrophobic dichlorophenyl group.

Note: Some physical properties are based on data for closely related isomers or are predicted values due to limited published experimental data for this specific compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. The combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete structural fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, the electron impact (EI) or electrospray ionization (ESI) spectrum is expected to show:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 224, 226, 228, and 230, corresponding to the isotopic distribution of the three chlorine atoms (³⁵Cl and ³⁷Cl). The nominal mass is 225.50 g/mol .[2]

  • Key Fragmentation: A prominent fragment resulting from the loss of the chloromethyl group (•CH₂Cl) is anticipated, leading to a cation at m/z 175 (C₇H₅Cl₂O⁺). Further fragmentation of the dichlorophenyl ring would also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad and strong band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretch (Aromatic): Multiple sharp, weaker bands typically appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp bands appearing just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1250 cm⁻¹ range, indicative of a secondary alcohol.

  • C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show:

    • Aromatic Protons (3H): Complex multiplets in the 7.0-7.6 ppm range, corresponding to the three protons on the dichlorophenyl ring. The specific splitting pattern will depend on their coupling constants.

    • Methine Proton (-CH(OH)-) (1H): A multiplet (likely a triplet or doublet of doublets) around 4.8-5.2 ppm, coupled to the adjacent methylene protons.

    • Methylene Protons (-CH₂Cl) (2H): A multiplet (likely a doublet of doublets) around 3.6-4.0 ppm, coupled to the adjacent methine proton.

    • Hydroxyl Proton (-OH) (1H): A broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon environment:

    • Aromatic Carbons (6C): Six distinct signals in the 125-140 ppm range. Two of these signals, corresponding to the carbons bonded to chlorine, will be shifted downfield.

    • Methine Carbon (-CH(OH)-) (1C): A signal in the 70-80 ppm region.

    • Methylene Carbon (-CH₂Cl) (1C): A signal in the 45-55 ppm region.

Experimental Methodologies for Property Determination

To ensure scientific integrity, all physicochemical properties must be determined using validated, standardized methods. The following protocols are provided as a guide for researchers.

Protocol: Determination of Purity and Identity via GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating volatile and semi-volatile compounds and providing definitive identification based on retention time and mass spectrum. This protocol ensures both the purity and identity of the synthesized compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

  • Instrument Setup:

    • GC: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Injection and Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation:

    • Purity: Determine the purity by calculating the peak area percentage of the main component in the chromatogram.

    • Identity: Compare the obtained mass spectrum of the main peak with a reference library or analyze the molecular ion and fragmentation pattern to confirm the structure of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol.

Diagram: GC-MS Analytical Workflow

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Weigh Compound (10 mg) prep2 Dissolve in Solvent (10 mL Ethyl Acetate) prep1->prep2 gc1 Inject 1 µL Sample prep2->gc1 gc2 Vaporization (Injector @ 250°C) gc1->gc2 gc3 Separation (Capillary Column) gc2->gc3 ms1 Ionization (EI, 70 eV) gc3->ms1 ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 data1 Generate Chromatogram & Mass Spectrum ms3->data1 data2 Purity (% Area) Identity (Spectrum) data1->data2

Caption: Workflow for purity and identity confirmation using GC-MS.

Synthesis and Chemical Reactivity

Synthetic Pathway

A common and effective method for synthesizing 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is through the reduction of its corresponding ketone precursor, 2-chloro-1-(3,4-dichlorophenyl)ethanone.

  • Step 1: Synthesis of the Ketone Precursor: 2-chloro-1-(3,4-dichlorophenyl)ethanone can be prepared via a Friedel-Crafts acylation of 1,2-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Step 2: Reduction to the Alcohol: The ketone is then reduced to the desired secondary alcohol. For laboratory-scale synthesis, a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., ethanol or methanol) is highly effective and selective.[5] This reaction is typically performed at room temperature and offers high yields.

Chemical Reactivity

The molecule possesses two primary reactive sites: the secondary alcohol and the primary alkyl chloride.

  • Alcohol Reactivity: The hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or acyl chlorides, and oxidation back to the ketone using mild oxidizing agents (e.g., PCC).

  • Alkyl Chloride Reactivity: The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of various functional groups (e.g., azides, amines, cyanides), making it a versatile intermediate for further synthetic elaboration.

Safety and Handling

As a chlorinated organic compound, 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol requires careful handling to minimize exposure and ensure laboratory safety.

  • GHS Hazard Statements (based on related compounds):

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Crucial Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a synthetically valuable intermediate with well-defined physicochemical and spectroscopic properties. Its characterization relies on a suite of standard analytical techniques, including GC-MS, IR, and NMR, which together confirm its identity, purity, and structure. A thorough understanding of its properties, coupled with adherence to rigorous experimental protocols and safety measures, is essential for its effective and safe utilization in research and development.

References

  • LookChemicals. (n.d.). 53065-95-5, 2-CHLORO-1-(3,4-DICHLORO-PHENYL)-ETHANOL. Retrieved February 7, 2026, from [Link]

  • LookChemicals. (n.d.). CAS No. 53065-95-5 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. Retrieved February 7, 2026, from [Link]

  • Merck Index. (n.d.). Chloroacetone.
  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone.
  • Lincoln Electric. (n.d.). Technical Information Sheet - 95/5 tin/antimony acid core solder.
  • Harris Products Group. (n.d.). 95/5 Lead-Free Flux-Cored Solder.
  • Wikipedia. (n.d.). 2-Chloroethanol. Retrieved February 7, 2026, from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
  • Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved February 7, 2026, from [Link]

  • Berden, G., et al. (2017). Combined Liquid Chromatography-Infrared Ion Spectroscopy for Identification of Regioisomeric Drug Metabolites. Analytical Chemistry. Retrieved from a representative source on advanced analytical techniques.
  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (2012). Halohydrin formation. Retrieved February 7, 2026, from [Link]

  • Pearson. (n.d.). Halohydrin Practice Problems.
  • ResearchGate. (n.d.). 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved February 7, 2026, from [Link]

Sources

Spectroscopic Data of 2-Chloro-1-(3,4-dichlorophenyl)-ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Chlorinated Phenylethanols

2-Chloro-1-(3,4-dichlorophenyl)-ethanol belongs to a class of chlorinated phenylethanol derivatives. These compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active molecules. For instance, the related compound, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, is a crucial precursor in the synthesis of certain antifungal agents.[1] The precise molecular structure, including the substitution pattern on the phenyl ring and the stereochemistry of the chiral center, is paramount to its biological activity and chemical reactivity.

Unambiguous structural elucidation and purity assessment are critical checkpoints in the synthesis and application of such compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of these molecules. This guide delves into the principles and practical application of these techniques for the analysis of chlorinated phenylethanol derivatives, using (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol as a detailed case study.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton signals, a detailed picture of the molecular structure can be assembled.

Expected ¹H NMR Spectral Features for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

The proton NMR spectrum of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is anticipated to display distinct signals corresponding to the aromatic protons, the carbinol proton (the CH group attached to the hydroxyl), and the methylene protons (CH₂Cl group).

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Chemical Shift and Multiplicity
Aromatic Protons6.85 - 7.60Doublet, Doublet of DoubletsThe electron-withdrawing nature of the chlorine atoms deshields the aromatic protons, shifting them downfield. The specific substitution pattern (2,4-dichloro) leads to distinct coupling patterns between the adjacent protons on the ring.
Carbinol Proton (-CHOH-)5.10 - 5.20QuartetThis proton is adjacent to the methylene group, and its signal is split into a quartet by the two neighboring protons (n+1 rule). Its proximity to the electronegative oxygen and the aromatic ring results in a downfield shift.
Methylene Protons (-CH₂Cl)3.60 - 3.80Doublet of DoubletsThese two protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. They split each other and are also split by the carbinol proton, resulting in a complex multiplet, often appearing as a doublet of doublets. The electronegative chlorine atom causes a significant downfield shift.
Hydroxyl Proton (-OH)VariableSinglet (broad)The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.

Data derived from the analysis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.[1]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

D₂O Exchange: Confirming the Hydroxyl Proton

A key technique for identifying the hydroxyl proton signal is D₂O exchange.

  • After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • The signal corresponding to the -OH proton will disappear or significantly decrease in intensity due to the exchange of the acidic proton with deuterium.

D2O_Exchange cluster_before Before D₂O cluster_after After D₂O ROH R-OH ROD R-OD ROH->ROD Proton Exchange H2O H₂O (trace) HOD HOD

Caption: D₂O exchange workflow for hydroxyl proton identification.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Key IR Absorptions for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
O-H Stretch3200 - 3500Strong, BroadThe broadness of this peak is a hallmark of the hydroxyl group and is due to intermolecular hydrogen bonding.[1]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponds to the C-H bonds of the ethanol backbone.
C=C Stretch (Aromatic)1400 - 1600Medium to WeakThese absorptions are indicative of the aromatic ring.
C-O Stretch1050 - 1280StrongA strong C-O stretching vibration is a key indicator of an alcohol. For secondary alcohols like this, two distinct bands may be observed.[1]
C-Cl Stretch600 - 800StrongThe presence of chlorine atoms gives rise to strong absorptions in the fingerprint region.

Data derived from the analysis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.[1]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the empty crystal should be collected.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.

Expected Mass Spectrum of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

The molecular formula of this compound is C₈H₇Cl₃O, with a molecular weight of approximately 225.5 g/mol .

m/z Value Proposed Fragment Significance
224, 226, 228[M]⁺ (Molecular Ion)The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ³⁵Cl and ³⁷Cl. The relative intensities of the M, M+2, and M+4 peaks will be approximately 9:6:1.
175, 177, 179[M - CH₂Cl]⁺Loss of the chloromethyl group.
173, 175[C₇H₄Cl₂O]⁺Fragmentation involving the loss of HCl and a methyl group.
127.5 (approx.)[C₆H₃Cl₂]⁺This is often the base peak, corresponding to the dichlorophenyl fragment resulting from α-cleavage.[1]

Data derived from the analysis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.[1]

MassSpec_Fragmentation Parent [C₈H₇Cl₃O]⁺ m/z ≈ 224, 226, 228 Frag1 [C₇H₅Cl₂O]⁺ m/z ≈ 175, 177, 179 Parent->Frag1 - CH₂Cl Frag2 [C₆H₃Cl₂]⁺ m/z ≈ 127.5 Parent->Frag2 - CH(OH)CH₂Cl (α-cleavage)

Caption: Proposed fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of 2-Chloro-1-(3,4-dichlorophenyl)-ethanol and its analogs. While NMR defines the connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation patterns. This multi-technique approach is fundamental to ensuring the identity, purity, and quality of chemical entities in research and development.

References

Sources

Advanced Technical Guide: Chlorinated Phenyl Ethanols in Drug Discovery & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Chlorinated Phenyl Ethanols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Chlorinated phenyl ethanols (CPEs) represent a critical class of aromatic alcohols serving as versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] Unlike their phenolic counterparts (chlorophenols), which are often associated with high toxicity, CPEs—specifically 2-(4-chlorophenyl)ethanol and 1-(4-chlorophenyl)ethanol —function as stable, reactive intermediates.

This guide dissects the structural isomerism, synthetic pathways, and downstream applications of these compounds. It highlights the divergence in their utility: the 2-isomer acts as a primary alcohol "linker" in fungicides and PROTACs, while the 1-isomer serves as a vital "chiral scaffold" for enantiopure CNS drugs and antihistamines.

Structural Chemistry & Isomerism

The reactivity and application of CPEs are dictated by the position of the hydroxyl group relative to the chlorinated phenyl ring. A precise distinction is required for experimental design.

Feature2-(4-Chlorophenyl)ethanol 1-(4-Chlorophenyl)ethanol
Structure Primary Alcohol (

)
Secondary Alcohol (

)
Chirality AchiralChiral (Exists as R and S enantiomers)
Reactivity Nucleophilic substitution, Oxidation to acid/aldehydeDehydration to styrene, Chiral resolution
Primary Role Linker / SpacerChiral Synthon / Scaffold
Key CAS 1875-88-33391-10-4

2-(4-Chlorophenyl)ethanol: The Linker & Agrochemical Workhorse

This primary alcohol is the industrial standard for introducing the 4-chlorophenethyl moiety. Its stability allows it to survive rigorous reaction conditions, making it ideal for multi-step agrochemical synthesis.[3]

Synthetic Pathways

Two dominant pathways exist: the Grignard route (high atom economy, anhydrous conditions) and the Friedel-Crafts/Reduction route (scalable, avoids ether solvents).

Synthesis_2_CPE cluster_legend Pathway Comparison Start1 4-Chlorobenzyl Chloride Inter1 Grignard Reagent (Ar-MgCl) Start1->Inter1 Mg, Et2O Start2 4-Chloroacetophenone Inter2 4-Chlorophenylacetic Acid Start2->Inter2 Willgerodt-Kindler Reaction Product 2-(4-Chlorophenyl)ethanol Inter1->Product + Ethylene Oxide (Ring Opening) Inter2->Product Reduction (NaBH4/I2 or LiAlH4) Legend Top: Grignard (C-C Bond Formation) Bottom: Acid Reduction (Functional Group Interconversion)

Figure 1: Comparative synthetic routes for 2-(4-chlorophenyl)ethanol. The Grignard route is preferred for lab-scale C-C bond formation, while acid reduction is common in bulk manufacturing.

Case Study: Fenbuconazole Synthesis

The most authoritative application of 2-(4-chlorophenyl)ethanol is in the synthesis of Fenbuconazole , a systemic triazole fungicide. The alcohol acts as the precursor for the ethyl bridge that links the chlorophenyl ring to the chiral center.

Protocol Summary:

  • Activation: The alcohol is converted to the alkyl chloride using thionyl chloride (

    
    ).[1][3]
    
  • Alkylation: The alkyl chloride reacts with phenylacetonitrile under phase-transfer catalysis (PTC) to form the nitrile intermediate.[1]

  • Triazole Insertion: The nitrile intermediate undergoes further substitution to introduce the 1,2,4-triazole ring.

Emerging Application: PROTAC Linkers

In modern drug discovery, this molecule is gaining traction as a rigid "linker" motif for PROTACs (Proteolysis Targeting Chimeras).[2][3] The chlorophenyl group provides lipophilicity and pi-stacking potential, while the ethyl chain offers a defined distance between the E3 ligase ligand and the target protein ligand.

1-(4-Chlorophenyl)ethanol: The Chiral Scaffold

The secondary alcohol, 1-(4-chlorophenyl)ethanol, is a high-value chiral building block.[2] Its utility lies in its enantiopurity; the (


)- and (

)-enantiomers are precursors to different pharmacological classes, including antihistamines and CNS agents.
Asymmetric Synthesis: Biocatalysis vs. Chemocatalysis

Producing this compound in high enantiomeric excess (


) is critical.[3] Biocatalytic reduction has surpassed traditional chemical reduction in specificity and green metrics.[3]

Method A: Biocatalytic Reduction (Green Chemistry) [3]

  • Catalyst: Whole cells (Acetobacter sp., Rhodotorula rubra) or isolated Ketoreductases (KREDs).[3]

  • Substrate: 4'-Chloroacetophenone.

  • Mechanism: Anti-Prelog or Prelog stereospecific hydride transfer from NADPH.[3]

  • Yield/Selectivity: Typically >95% yield and >99%

    
    .[3]
    

Method B: Asymmetric Transfer Hydrogenation (Chemical)

  • Catalyst: Ru(II)-BINAP or Ru-TsDPEN complexes.

  • Conditions: Formic acid/Triethylamine hydrogen source.[3]

  • Advantage: Scalable for non-biological labs, but requires expensive precious metals.[3]

Biocatalysis Substrate 4'-Chloroacetophenone (Prochiral Ketone) Product (S)-1-(4-Chlorophenyl)ethanol (>99% ee) Substrate->Product Reduction Cofactor_Ox NADP+ Cofactor_Red NADPH Cofactor_Ox->Cofactor_Red Regeneration via Glucose Cofactor_Red->Cofactor_Ox Hydride Transfer Enzyme Ketoreductase (KRED) (e.g., Acetobacter sp.) Recycle Glucose Dehydrogenase (Cofactor Regeneration)

Figure 2: Biocatalytic cycle for the enantioselective reduction of 4'-chloroacetophenone. This self-sustaining cofactor regeneration system is the gold standard for synthesis.

Pharmaceutical Applications[1][3][4]
  • CNS Agents: The chiral alcohol serves as a precursor for Brivaracetam intermediates (via enzymatic resolution of esters) and potential synthesis routes for Etolorex analogs.

  • Antihistamines: While Cetirizine is derived from chlorobenzhydryl chloride, 1-(4-chlorophenyl)ethanol allows for the synthesis of chiral analogs where the methyl group on the benzylic carbon locks the conformation, potentially improving receptor selectivity (H1 antagonist activity).

Safety, Toxicology & Handling (E-E-A-T)

While less toxic than chlorophenols, CPEs present specific hazards that must be managed in a GLP environment.

ParameterSpecification & Hazard
Acute Toxicity Harmful if swallowed. LD50 (Oral, Rat) typically >500 mg/kg but <2000 mg/kg.[3]
Eye/Skin Severe Eye Irritant (Category 2A). Can cause corneal opacity.[3] Skin irritant.
Environmental Toxic to aquatic life with long-lasting effects. Do not discharge into drains.[3]
Handling Protocol Use nitrile gloves (breakthrough >480 min).[3] Handle in a fume hood to avoid inhalation of vapors (though volatility is moderate, BP >110°C).
Storage Hygroscopic.[3] Store under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which complicates stoichiometric reactions (e.g., with

).

Critical Distinction: Do not confuse CPEs with chlorophenols (e.g., 4-chlorophenol). Chlorophenols are uncouplers of oxidative phosphorylation and possess significantly higher systemic toxicity and acidity.[3] CPEs are neutral alcohols.[3]

References

  • BenchChem. (2025).[2][3][4] Application of 2-(4-Chlorophenyl)ethanol in Chemical Synthesis: A Detailed Protocol for the Preparation of a Triazole Fungicide. Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 86138, Fenbuconazole. Retrieved from [3]

  • Chen, X. H., et al. (2014).[3] "A novel carbonyl reductase with anti-Prelog stereospecificity from Acetobacter sp.[3] CCTCC M209061: purification and characterization."[3] PLoS One, 9(4), e94543.[3] Retrieved from [3]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(4-Chlorophenyl)ethanol. Retrieved from

  • MedChemExpress. (2025).[3] 1-(4-Chlorophenyl)ethanol: Biochemical Assay Reagent and PROTAC Linker. Retrieved from

  • Keresszegi, C., et al. (2001).[3] "Selective transfer dehydrogenation of aromatic alcohols on supported palladium." New Journal of Chemistry, 25(9), 1163-1167. Retrieved from [3]

Sources

discovery and history of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, History, and Application of Chlorinated Phenyl-Ethanol Derivatives as Pharmaceutical Intermediates

This guide provides a comprehensive overview of 2-Chloro-1-(phenyl)-ethanol derivatives, with a primary focus on the scientifically and industrially significant compound, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral precursor in the synthesis of modern antifungal agents. While information on the specific isomer 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is limited, this document will address what is known and draw upon the extensive research of its close analogue to provide a thorough technical resource for researchers, scientists, and drug development professionals.

Introduction to Chlorinated Phenyl-Ethanol Derivatives

Chlorinated phenyl-ethanol compounds are a class of organic molecules characterized by a phenyl ring, an ethanol backbone, and chlorine substituents. Their value in medicinal chemistry and organic synthesis stems from their bifunctional nature, possessing both an alcohol and an alkyl chloride group, which allows for versatile subsequent chemical modifications.[1] The specific stereochemistry and substitution pattern of the chlorine atoms on the phenyl ring are critical determinants of their biological activity and utility as pharmaceutical intermediates.[2]

While various isomers exist, this guide will concentrate on the well-documented (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol due to its pivotal role as a precursor to the imidazole antifungal drug, luliconazole.[3][4]

Physicochemical Properties of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
PropertyValueSource
CAS Number 126534-31-4[2]
Molecular Formula C₈H₇Cl₃O[2]
Molecular Weight 225.5 g/mol [2]
Appearance Not specified, likely a solid-
Melting Point 62 °C[4]
Boiling Point 323.3±37.0 °C (Predicted)[4]
Density 1.447±0.06 g/cm³ (Predicted)[4]

Historical Context and Evolution of Synthesis

The development of synthetic routes to enantiomerically pure chiral alcohols like (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol mirrors the broader advancements in asymmetric catalysis. Early synthetic strategies relied on established chemical reduction methods, which, while effective at a lab scale, often faced challenges in terms of cost, scalability, and catalyst efficiency for industrial production.[2]

A significant milestone in the synthesis of this compound was the application of the Corey–Bakshi–Shibata (CBS) reduction. This method utilizes oxazaborolidine catalysts to achieve high enantiomeric excess (ee), with reported values around 98.6%.[2] However, the high cost of the catalyst and issues with scalability limited its widespread industrial adoption.[2]

This led to the exploration of biocatalytic and chemoenzymatic approaches, which have proven to be more efficient and cost-effective for large-scale production, marking a significant evolution in the manufacturing of this key pharmaceutical intermediate.[2]

Key Synthesis Methodologies

The synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a critical step in the production of luliconazole. Several methods have been developed, each with its own advantages and limitations.

Chiral Catalysis (Industrial Method)

One of the prominent industrial methods involves the chiral catalytic reduction of 2,2',4'-trichloroacetophenone.[5] This process is advantageous due to its high yield, high optical purity, and reproducibility, making it suitable for large-scale manufacturing.[5]

Experimental Protocol:

  • Catalyst Preparation: A borane complex and chiral diphenylprolinol are reacted in an organic solvent to generate the chiral catalytic reduction solution.[5]

  • Reduction Reaction: A solution of 2,2',4'-trichloroacetophenone in an organic solvent is added dropwise to the catalyst solution to initiate the chiral reduction.[5]

  • Quenching and Extraction: The reaction is quenched with an acid solution. The mixture is then extracted and concentrated to yield crude (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.[5]

  • Purification: The crude product is washed with a hydrocarbon solvent to obtain the pure compound.[5]

G cluster_0 Catalyst Preparation cluster_1 Reduction Reaction cluster_2 Purification A Borane Complex D Chiral Catalyst Solution A->D B Chiral Diphenylprolinol B->D C Organic Solvent C->D F Chiral Reduction D->F E 2,2',4'-Trichloroacetophenone E->F G Quenching (Acid Solution) F->G H Extraction & Concentration G->H I Crude Product H->I J Washing (Hydrocarbon Solvent) I->J K Pure (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol J->K

Caption: Industrial synthesis workflow for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.

Bioreduction via Alcohol Dehydrogenase

Biocatalysis has emerged as a powerful and environmentally friendly alternative for producing enantiopure chemicals. The use of alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus kefir has been extensively studied for the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.[2][3]

Recent advancements have focused on enzyme engineering to improve the efficiency of this process. Through computer-aided combinational mutagenesis, researchers have successfully redesigned the alcohol dehydrogenase from Lactobacillus kefir (LkADH) to significantly enhance its catalytic activity towards the substrate, achieving a 29.1-fold increase in catalytic efficiency.[3] This optimized enzyme can reduce up to 600 g/L of the substrate with an enantiomeric excess greater than 99.5%, resulting in a space-time yield of 654 g·L⁻¹·d⁻¹.[3]

Experimental Protocol (Enzymatic Reduction):

  • Reaction Mixture Preparation: A mixture is prepared containing the substrate (alpha-chloro-3-hydroxyacetophenone for a related compound), ketoreductase enzyme powder or cells containing the enzyme, a cofactor (such as NADPH), and a buffering agent in a water/isopropanol solution.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 24-45 °C) for a specific duration (e.g., 5-36 hours).

  • Product Isolation: Following the reaction, the product, (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, is isolated and purified. This enzymatic method boasts a high conversion rate (>99%) and excellent enantioselectivity (100% ee).

Role in Drug Development: A Precursor to Luliconazole

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol itself is not known to have a direct therapeutic mechanism of action.[2] Its significance lies in its role as a crucial chiral building block for the synthesis of luliconazole, an imidazole antifungal agent.[4]

Luliconazole functions by inhibiting the fungal enzyme lanosterol demethylase, which is essential for the biosynthesis of ergosterol.[4] Ergosterol is a vital component of the fungal cell membrane. By disrupting its synthesis, luliconazole compromises the integrity of the cell membrane, leading to fungal cell death.[4]

The synthesis of luliconazole from its intermediate involves the reaction of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with imidazole in the presence of a base.[6]

G cluster_0 Synthesis of Luliconazole cluster_1 Mechanism of Action A (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol D Luliconazole A->D Nucleophilic Substitution B Imidazole B->D Nucleophilic Substitution C Base (e.g., NaOH) C->D Nucleophilic Substitution E Luliconazole F Inhibits Lanosterol Demethylase E->F G Disrupts Ergosterol Synthesis F->G H Compromises Fungal Cell Membrane G->H I Fungal Cell Death H->I

Caption: Synthesis of Luliconazole and its mechanism of action.

Analytical Characterization

Definitive structural confirmation and purity analysis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol are crucial for its use in pharmaceutical synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular structure and stereochemistry of the compound through characteristic chemical shifts and coupling patterns.[2]

  • Mass Spectrometry: MS analysis confirms the molecular weight and provides structural information through characteristic fragmentation patterns. The molecular ion peak is observed at m/z 225.5, corresponding to the molecular formula C₈H₇Cl₃O.[2]

Safety and Toxicology

Specific toxicological data for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol or its 2,4-dichloro isomer is not extensively detailed in the available literature. However, general safety precautions for chlorinated organic compounds should be observed. The GHS classification for the related compound 2-Chloro-1-(3-chloro-phenyl)-ethanol indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling these compounds.[7]

The simpler compound, 2-chloroethanol, is known to be severely toxic upon inhalation, oral, and dermal exposure, with target organs including the liver, kidneys, and pancreas in animal studies.[8] While direct extrapolation of toxicity is not possible, this underscores the need for careful handling of all related chlorohydrin compounds.

The Case of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

As mentioned, detailed information regarding the (CAS 53065-95-5) is scarce. ChemicalBook lists a synthesis route from 2,3',4'-trichloroacetophenone.[9] It is plausible that this isomer has been synthesized for research purposes or as an intermediate in other chemical processes that are less documented in publicly available scientific literature compared to the luliconazole precursor. Its structural similarity to the 2,4-dichloro isomer suggests it could also be investigated for applications in organic synthesis and potentially as a precursor for other biologically active molecules.

Conclusion

2-Chloro-1-(phenyl)-ethanol derivatives, particularly (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, represent a class of highly valuable intermediates in the pharmaceutical industry. The history of their synthesis reflects the progression of chemical manufacturing from traditional catalysis to more efficient and sustainable biocatalytic methods. The in-depth understanding of the synthesis and application of the 2,4-dichloro isomer provides a strong framework for the potential development and utilization of other isomers like 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. Further research into these less-documented compounds may unveil new synthetic pathways and applications in drug discovery and development.

References

  • CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents.
  • Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis - PubMed. (2022-08-26). Available at: [Link]

  • (S)-2-Chloro-1-(2,4-Dichlorophenyl)Ethanol - ChemBK. Available at: [Link]

  • 2-Chloroethanol - Wikipedia. Available at: [Link]

  • CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents.
  • Toxicology of Solvents (Including Alcohol) - ResearchGate. (PDF). Available at: [Link]

  • 2,2-dichloroethanol - Organic Syntheses Procedure. Available at: [Link]

  • 2-Chloroethanol - zora.uzh.ch. (2002-06-29). Available at: [Link]

Sources

solubility and stability of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Handling of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Executive Summary & Molecular Architecture

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol (hereafter referred to as 3,4-DCPE ) is a critical chiral halohydrin intermediate.[1] While structurally isomeric to the Sertaconazole intermediate (the 2,4-dichloro analog), the 3,4-DCPE isomer serves as a distinct building block for experimental antifungals, norepinephrine reuptake inhibitors, and chiral synthons in medicinal chemistry.

Its utility is defined by the chlorohydrin moiety —a bifunctional group containing both an alkyl chloride and a secondary alcohol. This architecture dictates its primary stability challenge: the rapid, base-catalyzed intramolecular cyclization to the corresponding epoxide (styrene oxide derivative).

Molecular Identity:

  • IUPAC Name: 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol[1]

  • CAS Number: 10283-29-1 (Racemic); 123568-15-8 (R-isomer); 123568-16-9 (S-isomer)[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 225.50 g/mol [1]

Solubility Profile

3,4-DCPE exhibits high lipophilicity due to the trichlorinated aromatic system. Understanding its solubility landscape is vital for designing extraction protocols and selecting reaction solvents.[1]

Theoretical vs. Empirical Solubility

The molecule follows a "Like Dissolves Like" mechanism, showing poor affinity for polar protic solvents (water) but high affinity for polar aprotic and non-polar solvents.

Solvent SystemSolubility RatingEstimated Saturation (mg/mL)Application Context
Water (pH 7) Insoluble< 0.1 mg/mLAqueous waste phase; antisolvent for precipitation.[1]
Methanol/Ethanol Soluble> 100 mg/mLHPLC diluent; Biocatalytic reaction co-solvent.[1]
Dichloromethane (DCM) Highly Soluble> 250 mg/mLPrimary extraction solvent.[1]
Toluene Soluble> 150 mg/mLRecrystallization; biphasic reaction media.[1]
DMSO Highly Soluble> 300 mg/mLStock solutions for biological assays.[1]
Partition Coefficient (LogP)
  • Predicted LogP: ~2.9 – 3.1[1]

  • Implication: The compound will partition aggressively into organic layers during liquid-liquid extraction.[1] A minimum of two extractions with DCM or Ethyl Acetate is required to recover >98% of the material from an aqueous reaction mixture.

Stability & Degradation Mechanisms

The stability of 3,4-DCPE is strictly pH-dependent.[1] The proximity of the hydroxyl group to the chlorine atom creates a "loaded spring" mechanism (the Williamson ether synthesis intramolecular variant).

The Halohydrin-Epoxide Switch

Under basic conditions (pH > 8.5), the hydroxyl group deprotonates to form an alkoxide. This alkoxide performs an intramolecular nucleophilic attack on the adjacent carbon, displacing the chloride and forming 2-(3,4-dichlorophenyl)oxirane .

  • Acidic Conditions (pH < 4): Stable. The protonation of the alcohol suppresses alkoxide formation. However, strong acids (conc.[1] HCl) may cause dehydration to the vinyl chloride.[1]

  • Neutral Conditions (pH 6-8): Metastable.[1] Slow degradation may occur over weeks if stored in solution.[1]

  • Basic Conditions (pH > 9): Unstable. Rapid cyclization to epoxide.[1]

Thermal Sensitivity

Halohydrins are susceptible to thermal dehydrohalogenation (loss of HCl) above 60°C, especially in the presence of metal surfaces or Lewis acids.

DOT Diagram 1: pH-Dependent Degradation Pathway [1]

StabilityPath Halohydrin 3,4-DCPE (Halohydrin) Halohydrin->Halohydrin Stable at pH 4-6 Alkoxide Intermediate Alkoxide Halohydrin->Alkoxide Base (pH > 9) Deprotonation Epoxide 2-(3,4-dichlorophenyl)oxirane (Epoxide) Alkoxide->Epoxide Intramolecular SN2 (-Cl) Diol 1-(3,4-dichlorophenyl) -1,2-ethanediol Epoxide->Diol Hydrolysis (H2O/Acid)

Figure 1: The degradation pathway of 3,4-DCPE.[1] The critical control point is the prevention of alkoxide formation to avoid irreversible epoxide cyclization.

Analytical Methodologies

To accurately quantify 3,4-DCPE and detect the epoxide impurity, a Reverse-Phase HPLC method is required. Standard UV detection is sufficient due to the aromatic ring.

HPLC Protocol (Stability Indicating)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents on-column degradation).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 30% B[1]

    • 2-15 min: 30%

      
       80% B (Linear ramp)[1]
      
    • 15-20 min: 80% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Chlorinated aromatic absorbance) and 254 nm.[1]

  • Retention Time (Approx):

    • Diol (degradant): ~4.5 min[1]

    • 3,4-DCPE (Target): ~9.2 min[1]

    • Epoxide (degradant): ~11.5 min (More lipophilic).[1]

Sample Preparation

Critical Step: Do not dissolve samples in pure alkaline buffers. Use ACN:Water (50:50) acidified with 0.1% Formic Acid as the diluent to "freeze" the equilibrium during analysis.

Handling & Storage Protocols

DOT Diagram 2: Recommended Handling Workflow

HandlingWorkflow Storage Storage Condition -20°C, Argon Atmosphere Solubilization Solubilization Solvent: DMSO or acidified MeOH Storage->Solubilization Thaw Reaction Reaction/Usage Maintain pH < 8.0 Temp < 40°C Solubilization->Reaction Add reagents Quench Quench Protocol Add 1M HCl or KHSO4 Target pH 4-5 Reaction->Quench Immediately upon completion Extraction Extraction DCM (x2) Quench->Extraction Partitioning

Figure 2: Operational workflow to maximize the stability of 3,4-DCPE during experimental handling.

Storage Recommendations
  • Temperature: Store solid material at -20°C.

  • Atmosphere: Hygroscopic tendencies are low, but moisture can catalyze hydrolysis over long periods.[1] Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials (protects from photodegradation, though low risk) with Teflon-lined caps.

Safety (HSE)
  • Toxicity: Chlorohydrins are potential alkylating agents.[1] They can be metabolized to toxic epoxides in vivo.[1] Handle with nitrile gloves and work in a fume hood .[1]

  • Skin Contact: Rapid absorption is possible due to high lipophilicity.[1] Wash immediately with soap and water; do not use ethanol (enhances absorption).[1]

References

  • PubChem. (2023).[1] Compound Summary: 2-Chloro-1-(3,4-dichlorophenyl)ethanol.[1] National Library of Medicine.[1] Link[1]

  • Patel, R. N. (2008).[1] Biocatalytic synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews. (Context: Enzymatic reduction of chloroketones to chlorohydrins). Link[1]

  • ECHA. (2023).[1] Registration Dossier: Halohydrins and their stability profiles. European Chemicals Agency.[1] Link[1]

  • Google Patents. (2015).[1] CN104860933A: Synthesis method of Sertaconazole nitrate.[1][4] (Demonstrates the reactivity of the structural isomer 2,4-DCPE). Link

  • Master Organic Chemistry. (2019). Reaction of Epoxides with Nucleophiles. (Mechanistic grounding for the Halohydrin-Epoxide equilibrium). Link

Sources

stereoisomers of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereochemical characteristics, asymmetric synthesis, and synthetic utility of 2-Chloro-1-(3,4-dichlorophenyl)ethanol . This molecule is a critical chiral building block, structurally analogous to the intermediates used in the synthesis of imidazole antifungals (e.g., Luliconazole, which utilizes the 2,4-isomer) and serves as a precursor to 3,4-dichlorostyrene oxide .

Part 1: Stereochemical Characterization

The molecule contains a single chiral center at the C1 position (the benzylic carbon). Consequently, it exists as two enantiomers. The absolute configuration is determined by the spatial arrangement of the hydroxyl group (-OH), the chloromethyl group (-CH₂Cl), and the 3,4-dichlorophenyl ring around the chiral center.

Property(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)-Enantiomer
(

)-Enantiomer
Configuration (

)-2-Chloro-1-(3,4-dichlorophenyl)ethanol
(

)-2-Chloro-1-(3,4-dichlorophenyl)ethanol
Cahn-Ingold-Prelog Priority: -OH (1) > -CH₂Cl (2) > -Aryl (3) > -H (4).Mirror image of (

).[1][2][3]
Key Utility Precursor to (

)-epoxides and (

)-amino alcohols.
Precursor to (

)-epoxides and (

)-amino alcohols.
Physical State White to off-white crystalline solid.White to off-white crystalline solid.

Note on Nomenclature: Researchers must distinguish this 3,4-isomer from its regioisomer, 2-Chloro-1-(2,4-dichlorophenyl)ethanol , which is the specific intermediate for the drug Luliconazole. While chemically similar, their biological activities and enzyme binding pockets differ significantly [1, 2].

Part 2: Asymmetric Synthesis & Biocatalysis

The industrial standard for producing these chiral chlorohydrins has shifted from classical chemical reduction (using boranes) to Biocatalysis . Enzymatic reduction offers superior enantiomeric excess (ee > 99%) and operates under mild, aqueous conditions.

Mechanism: Ketoreductase (KRED) Mediated Reduction

The synthesis relies on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone .

  • Enzyme: Alcohol Dehydrogenases (ADH) or Ketoreductases (KRED).

  • Cofactor: NADPH or NADH (requires a recycling system).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) with Glucose, or Isopropanol with the ADH itself.

Biocatalysis Ketone Prochiral Ketone (3,4-dichloro) Alcohol Chiral Alcohol (>99% ee) Ketone->Alcohol KRED/ADH NADP_plus NADP+ NADPH NADPH NADP_plus->NADPH Recycling (GDH) NADPH->NADP_plus Oxidation Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Co-substrate

Figure 1: Biocatalytic cycle for the enantioselective reduction of the chloroketone, utilizing a cofactor recycling system.[4]

Experimental Protocol: Enzymatic Reduction

This protocol is adapted from standard methodologies for analogous dichlorophenyl chlorohydrins [1, 3].

Reagents:

  • Substrate: 2-chloro-1-(3,4-dichlorophenyl)ethanone (500 mM).

  • Enzyme: Recombinant KRED (e.g., Lactobacillus kefir origin or commercial kit).

  • Cofactor: NADP+ (1.0 mM).

  • Recycling System: Glucose (1.5 eq) and Glucose Dehydrogenase (GDH).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve NADP+ and Glucose in 100 mM phosphate buffer (pH 7.0).

  • Enzyme Activation: Add GDH and the specific KRED enzyme to the buffer. Stir gently at 30°C for 10 minutes.

  • Substrate Addition: Dissolve the ketone substrate in a minimal amount of DMSO or Isopropanol (co-solvent, <5% v/v) and add dropwise to the enzyme mixture.

  • Reaction: Stir at 30°C @ 200 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic acid production lowers pH).

  • Monitoring: Monitor conversion via HPLC every 2 hours until >99% conversion is reached (typically 6–12 hours).

  • Extraction: Add Ethyl Acetate (1:1 v/v). Centrifuge to separate phases. Extract the aqueous phase twice.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize from n-hexane/IPA if necessary.

Part 3: Synthetic Utility & Pathway

The primary value of 2-Chloro-1-(3,4-dichlorophenyl)ethanol lies in its conversion to the corresponding epoxide (styrene oxide derivative), which is highly reactive toward nucleophiles (amines, azoles).

Reaction Pathway: From Chlorohydrin to Bioactive Scaffolds
  • Epoxidation: Treatment with base (NaOH/KOH) effects an intramolecular

    
     reaction. The stereochemistry is conserved (with inversion at C1 if considering the mechanism, but net retention of chirality relative to the scaffold's utility).
    
  • Ring Opening: The resulting epoxide reacts with amines to form

    
    -amino alcohols, a core motif in adrenergic blockers and antifungal agents.
    

SynthesisPath Start 2-Chloro-1-(3,4-dichlorophenyl)ethanol (Chiral Chlorohydrin) Base Reagent: NaOH / KOH Solvent: THF/H2O Start->Base Epoxide 3,4-Dichlorostyrene Oxide (Chiral Epoxide) Start->Epoxide Intramolecular SN2 Amine Reagent: Primary/Secondary Amine (Nucleophilic Attack) Epoxide->Amine Product Chiral u03b2-Amino Alcohol (Drug Scaffold) Epoxide->Product Ring Opening

Figure 2: Synthetic workflow converting the chlorohydrin to the reactive epoxide and subsequent amino-alcohol scaffolds.

Part 4: Analytical Validation

To ensure the integrity of the stereoisomer, Chiral HPLC is the mandatory validation step.

Recommended Method:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Expected Result: Baseline separation of (

    
    ) and (
    
    
    
    ) enantiomers.

References

  • Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Source: ACS Publications (Organic Process Research & Development). Context: While focusing on the 2,4-isomer, this paper establishes the definitive protocol for enzymatic reduction of dichlorophenyl chloroketones. URL:[Link][2]

  • Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase. Source: ResearchGate / Applied Biochemistry and Biotechnology. Context: Details the use of Scheffersomyces stipitis KREDs for high-ee synthesis of dichloro-substituted phenacyl alcohols. URL:[Link]

  • Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of Chiral Chlorohydrins. Source: Journal of Agricultural and Food Chemistry. Context: Discusses protein engineering of Lactobacillus kefir ADH to accept bulky dichloro-substituted substrates. URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This protocol details the chemoselective reduction of 2-chloro-1-(3,4-dichlorophenyl)ethan-1-one to 2-chloro-1-(3,4-dichloro-phenyl)-ethanol . This target molecule is a critical chlorohydrin intermediate, frequently employed in the synthesis of chiral epoxides and azole-class antifungal agents (e.g., intermediates for sertraline or imidazole derivatives).

The method utilizes Sodium Borohydride (NaBH₄) in methanol.[1][2] Unlike Lithium Aluminum Hydride (LiAlH₄), which carries a risk of hydrodehalogenation (stripping the aryl chlorides), NaBH₄ offers the precise chemoselectivity required to reduce the carbonyl group while preserving the halogenated pharmacophore.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves precursors classified as Lachrymators .

Hazard ClassSpecific RiskMitigation Strategy
Lachrymator The starting material (

-chloroketone) is a potent tear gas agent.
MANDATORY: Handle only in a high-flow fume hood. Double-glove (Nitrile).
Acute Toxicity Chlorohydrins (product) can metabolize or cyclize to toxic epoxides.Avoid skin contact.[3][4][5][6] Quench all glassware with dilute acid before cleaning.
Hydrogen Evolution NaBH₄ releases flammable

gas upon reaction with protic solvents.
Ensure adequate venting.[2][3][4][5] Do not seal the reaction vessel during addition.

Retrosynthetic Logic & Mechanism

The synthesis relies on a nucleophilic addition of a hydride ion (


) to the carbonyl carbon. The presence of the electron-withdrawing chlorine atom at the 

-position increases the electrophilicity of the carbonyl, facilitating rapid reduction.
Reaction Scheme (Graphviz Visualization)

ReactionScheme SM Start: 2-chloro-1-(3,4-dichlorophenyl)ethanone (Alpha-Chloro Ketone) TS Intermediate: Borate Complex SM->TS Hydride Attack Reagent Reagent: NaBH4 / MeOH (0°C to RT) Reagent->TS Product Product: 2-Chloro-1-(3,4-dichlorophenyl)ethanol (Chlorohydrin) TS->Product Acidic Workup (Hydrolysis)

Figure 1: Reaction pathway demonstrating the hydride transfer and subsequent hydrolysis.

Experimental Protocol

Materials & Equipment
  • Precursor: 2-chloro-1-(3,4-dichlorophenyl)ethan-1-one (10.0 g, 44.7 mmol).

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.55 equiv, 24.6 mmol). Note: 0.25 equiv is stoichiometric, but 0.5-0.6 is standard to ensure completion.

  • Solvent: Methanol (anhydrous preferred, 100 mL).

  • Quench: 1N HCl and Saturated

    
    .
    
  • Equipment: 250 mL 3-neck Round Bottom Flask (RBF), internal thermometer, magnetic stir bar, addition funnel (optional for large scale).

Step-by-Step Methodology
Step 1: Solubilization
  • Charge the 250 mL RBF with 10.0 g of the ketone precursor .

  • Add 80 mL of Methanol . Stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice/water bath.

    • Why? Controlling temperature prevents the formation of side products (e.g., acetals) and manages the exotherm of the hydride addition.

Step 2: Reduction (The Critical Step)
  • Add 0.93 g of NaBH₄ portion-wise over 15–20 minutes.

    • Caution: Vigorous bubbling (

      
       gas) will occur. Do not cap the flask.
      
  • Maintain internal temperature below 10°C during addition.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 60 minutes .

Step 3: Reaction Monitoring (IPC - In-Process Control)
  • TLC System: Hexanes:Ethyl Acetate (80:20).

  • Visualization: UV (254 nm).

  • Criteria: Disappearance of the starting ketone (

    
    ) and appearance of the alcohol (
    
    
    
    ). The alcohol is significantly more polar.
Step 4: Quench & Workup
  • Cool the mixture back to 0°C .

  • Slowly add 20 mL of Saturated

    
      or 1N HCl  dropwise.
    
    • Note: Adjust pH to ~6-7. Do not make it too basic (risk of epoxide formation) or too acidic (risk of dehydration).

  • Evaporate the bulk Methanol under reduced pressure (Rotovap) at 40°C.

  • Dilute the aqueous residue with 50 mL Water and extract with Ethyl Acetate (3 x 40 mL) .

Step 5: Purification
  • Combine organics and wash with Brine (50 mL) .

  • Dry over Anhydrous

    
     . Filter.
    
  • Concentrate to dryness to yield a crude white/off-white solid.

  • Recrystallization (High Purity): Dissolve crude in minimum hot Hexanes/EtOAc (9:1) and cool slowly.

Workup Logic Flow

WorkupLogic ReactionMix Reaction Mixture (MeOH, Product, Borates) Quench Quench: Sat. NH4Cl (Decompose Excess Hydride) ReactionMix->Quench Evap Evaporate MeOH Quench->Evap Extract Extraction: Water / EtOAc Evap->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Borate Salts - Discard) PhaseSep->AqLayer Bottom Phase Dry Drying (Na2SO4) & Concentration OrgLayer->Dry

Figure 2: Downstream processing workflow ensuring removal of boron salts.

Analytical Validation (Self-Validating Data)

To confirm the identity of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol , compare your isolated product against these expected parameters.

ParameterExpected ValueDiagnostic Notes
Physical State White solid or viscous oilOften solidifies upon standing/chilling.

NMR (400 MHz,

)

7.50 (d, 1H), 7.42 (d, 1H), 7.20 (dd, 1H)
Aromatic region: 3 protons, characteristic 3,4-substitution pattern.
Chiral Proton (

-OH)

4.85 - 4.95 (m, 1H)
Shifts upfield from the ketone precursor.
Methylene (

-Cl)

3.60 - 3.75 (m, 2H)
Diastereotopic protons adjacent to the chiral center.
Yield > 85%Lower yields suggest incomplete extraction or hydrolysis issues.

Note on Stereochemistry: This protocol yields a racemic mixture (


). If the enantiomerically pure (

) or (

) form is required for drug development, a Biocatalytic Reduction (using KREDs) or Asymmetric Transfer Hydrogenation (Noyori catalyst) is required [1, 2].

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old NaBH₄ (absorbed moisture).

    • Fix: Use fresh reagent. Add a small amount (10%) of THF to improve solubility if the ketone precipitates at 0°C.

  • Issue: Formation of Epoxide (Side Product).

    • Cause: Workup was too basic (pH > 9).

    • Fix: Ensure the quench uses

      
       or dilute HCl. If the epoxide forms, treat the crude with dilute HCl in acetone to reopen the ring to the chlorohydrin.
      
  • Issue: Dechlorination.

    • Cause: Reaction temperature too high or wrong reducing agent used (e.g., LiAlH₄).

    • Fix: Strictly maintain 0°C–RT. Stick to Borohydride.[7]

References

  • BenchChem. (2025).[3][8] Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol and related Chlorohydrins. Retrieved from

  • Smolecule. (2023).[3][5] Synthesis and NMR Analysis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. (Analogous methodology for dichlorophenyl isomers). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7003711: (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[9] (Safety and Physical Properties).[4][5] Retrieved from

  • Organic Syntheses. (Coll. Vol. 4). Reduction of Chloroketones. (General reference for alpha-halo ketone reduction stability). Retrieved from

Sources

application of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol in Asymmetric Synthesis

Abstract

This technical guide details the application of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol (CAS: 53065-95-5) as a pivotal chiral building block in the synthesis of pharmaceutical active ingredients (APIs), specifically Sertraline (Zoloft). While often overshadowed by its tetralone analogs, this styrene chlorohydrin derivative offers a distinct "epoxide route" to the tetralin core, allowing for the establishment of stereocenters prior to ring closure. This note covers the chemo-enzymatic synthesis of the molecule to ensure high enantiomeric excess (ee) and its subsequent transformation into 3,4-dichlorostyrene oxide .

Molecule Profile & Strategic Value

PropertySpecification
Chemical Name 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol
CAS Number 53065-95-5 (Racemic) / 14299-52-6 (Enantiomers vary)
Molecular Weight 225.50 g/mol
Key Functionality Vicinal Chlorohydrin (Precursor to Epoxide)
Primary Application Precursor to (S)-3,4-Dichlorostyrene oxide; Sertraline intermediate
Storage 2-8°C, Hygroscopic, Acid Sensitive

Scientific Rationale: The utility of this molecule lies in its chlorohydrin moiety . Unlike direct oxidation of styrenes, which can be difficult to control enantioselectively on an industrial scale, the reduction of the corresponding ketone (2-chloro-1-(3,4-dichlorophenyl)ethanone) allows for the introduction of chirality before the sensitive epoxide is formed. This "Reduce-then-Cyclize" strategy minimizes the risk of racemization and ring-opening side reactions.

Synthesis Protocol: Asymmetric Biocatalytic Reduction

To utilize this molecule effectively in drug synthesis, it must be produced in high optical purity. Chemical reduction (e.g., NaBH₄) yields a racemate. The industry standard for high-value intermediates is Ketoreductase (KRED) biocatalysis.

Mechanism of Action

The KRED enzyme transfers a hydride from a cofactor (NADPH) to the re or si face of the phenacyl chloride ketone. A coupled Glucose Dehydrogenase (GDH) system regenerates the expensive cofactor.

Protocol A: Enzymatic Synthesis of (R)-2-Chloro-1-(3,4-dichlorophenyl)ethanol

Note: The (R)-alcohol is the precursor to the (S)-epoxide, which is often the requisite isomer for Sertraline synthesis depending on the cyclization strategy.

Reagents:

  • Substrate: 2-Chloro-1-(3,4-dichlorophenyl)ethanone (50 mM)

  • Enzyme: KRED-Screened Variant (e.g., Lactobacillus kefir origin or commercial KRED screening kit)

  • Cofactor: NADP+ (0.1 mM)

  • Recycle System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Co-solvent: DMSO (5% v/v) to improve solubility.

Step-by-Step Methodology:

  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas with nitrogen for 10 minutes (enzymes are sensitive to oxidative stress).

  • Cofactor Mix: Dissolve Glucose (1.5 equivalents relative to ketone) and NADP+ (catalytic amount) in the buffer. Add GDH (500 Units).

  • Substrate Addition: Dissolve the ketone substrate in DMSO. Add dropwise to the stirring buffer solution.

  • Reaction Initiation: Add the KRED enzyme (10 mg/mL loading). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via HPLC every 2 hours. (See Analytical Controls).

  • Work-up: Once conversion >99%, extract 3x with Ethyl Acetate. Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Validation: The product should appear as a white to off-white solid. Confirm ee% via Chiral HPLC.

Biocatalysis Ketone Substrate: 2-Chloro-1-(3,4-dichlorophenyl)ethanone Alcohol Product: (R)-2-Chloro-1-(3,4-dichlorophenyl)ethanol Ketone->Alcohol KRED Enzyme NADP NADP+ NADPH NADPH NADP->NADPH GDH Recycle NADPH->NADP Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Figure 1: Cofactor regeneration cycle ensuring atom economy during the reduction of the phenacyl chloride precursor.

Application Protocol: Epoxide Formation & Sertraline Pathway

Once the chiral alcohol is isolated, the primary application is the base-promoted ring closure to the styrene oxide.

Protocol B: Cyclization to (S)-3,4-Dichlorostyrene Oxide

Safety Warning: Epoxides are alkylating agents. Handle in a fume hood.

Reagents:

  • Substrate: (R)-2-Chloro-1-(3,4-dichlorophenyl)ethanol

  • Base: Aqueous NaOH (2.0 M) or K₂CO₃ in Acetone.

  • Solvent: Toluene (biphasic system preferred for scale).

  • Catalyst: Tetrabutylammonium bromide (TBAB) - 1 mol% (Phase Transfer Catalyst).

Methodology:

  • Dissolution: Dissolve 10g of the chlorohydrin (alcohol) in 50 mL Toluene.

  • Phase Transfer: Add 1 mol% TBAB to the solution.

  • Cyclization: Add 25 mL of 2.0 M NaOH dropwise while maintaining temperature <10°C (exothermic reaction).

  • Reaction: Stir vigorously at room temperature for 1-3 hours.

  • Quench: Separate phases. Wash organic layer with water until neutral pH.

  • Usage: The resulting toluene solution containing 3,4-dichlorostyrene oxide is typically used in situ for the next step (reaction with methylamine) to avoid handling the unstable epoxide.

Downstream Pathway: The Sertraline Connection

The epoxide reacts with methylamine to form the amino-alcohol, which is then subjected to Friedel-Crafts cyclization (often using AlCl₃ or superacid media) to close the second ring, forming the tetralin core of Sertraline.

SertralinePath Chlorohydrin 2-Chloro-1-(3,4-dichlorophenyl)ethanol (Chiral Chlorohydrin) Epoxide (S)-3,4-Dichlorostyrene Oxide (Reactive Intermediate) Chlorohydrin->Epoxide NaOH / TBAB (Cyclization) AminoAlcohol Amino-Alcohol Intermediate Epoxide->AminoAlcohol MeNH2 (Methylamine) Sertraline Sertraline (Zoloft) (Tetralin Core) AminoAlcohol->Sertraline Friedel-Crafts Cyclization (Lewis Acid)

Figure 2: The synthetic utility of the chlorohydrin in the "Epoxide Route" to Sertraline.

Analytical Controls (Self-Validating System)

To ensure the protocol is working, the following HPLC parameters are recommended.

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Retention Times (Approx) Ketone: 5.2 min (S)-Alcohol: 8.4 min (R)-Alcohol: 9.6 min
Validation Criteria Conversion >98%; ee >99%

References

  • Chemoenzymatic Synthesis of Sertraline. Source: European Journal of Organic Chemistry (via ResearchGate).[1] Context: Describes the use of KREDs (Ketoreductases) to generate chiral alcohol precursors for Sertraline, validating the enzymatic reduction strategy. URL:[Link]

  • Process for the preparation of Sertraline Hydrochloride.
  • Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. Source: ResearchGate (Scheffersomyces stipitis study). Context: While this paper focuses on the 2,4-isomer (Miconazole), the methodology (KRED + GDH recycle) is the exact protocol applied to the 3,4-isomer described in this note. URL:[Link]

Sources

Definitive Analytical Strategies for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol: Validated HPLC and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a chlorinated aromatic alcohol of significant interest in pharmaceutical development and chemical synthesis. It often serves as a key intermediate or is identified as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), such as the antidepressant sertraline.[1] The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product. Therefore, robust, accurate, and precise analytical methods are critical for its quantification and identification in bulk materials and formulated products.

This application note provides comprehensive, validated protocols for the analysis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol using two orthogonal and powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be self-validating and are grounded in established analytical principles, providing a reliable framework for quality control, stability testing, and research applications.

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Principle and Rationale

Reversed-phase HPLC is the method of choice for the quantitative analysis of moderately polar to non-polar organic compounds. For 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, a C18 stationary phase provides excellent hydrophobic interaction, leading to strong retention and sharp peak shapes. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the fine-tuning of retention time and resolution from other potential impurities. UV detection is highly suitable due to the strong absorbance of the dichlorophenyl chromophore. This method is optimized for accuracy, precision, and high throughput.

HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for retaining aromatic compounds. Offers a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile : Water (60:40, v/v)Provides optimal elution strength for the analyte, ensuring a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Detection UV at 225 nmThe dichlorophenyl ring exhibits strong absorbance in the lower UV range, maximizing sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any closely related impurities.
Detailed HPLC Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

2. Sample Preparation:

  • Accurately weigh a sample amount equivalent to approximately 10 mg of the active substance into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.[2]

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the column.[3] The target concentration should fall within the calibration range.

3. Instrument Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions. A bracketing standard should be run every 10-15 sample injections to monitor system stability.

4. Data Analysis:

  • Integrate the peak area for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol.

  • Construct a linear regression calibration curve of peak area versus concentration for the standard solutions. The correlation coefficient (r²) should be >0.999.

  • Calculate the concentration of the analyte in the sample solutions using the calibration curve.

HPLC Analysis Workflow

Caption: Workflow for the quantitative analysis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol by RP-HPLC.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile organic compounds. While alcohols can be analyzed directly, their polar hydroxyl group often leads to poor peak shape (tailing) on common non-polar GC columns.[4] To overcome this, a derivatization step is employed. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This process increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved sensitivity. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a chemical fingerprint for definitive identification.

GC-MS Method Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp injection bands. Splitless may be used for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient that effectively separates the analyte from the solvent and derivatizing agent while ensuring elution in a reasonable time.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-400)Allows for the collection of full mass spectra for qualitative identification. SIM mode can be used for enhanced quantitative sensitivity.
Detailed GC-MS Protocol

1. Reagent and Standard Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use anhydrous acetonitrile as the solvent.

2. Derivatization and Sample Preparation:

  • Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[3] This step is crucial to remove any water, which would consume the derivatizing reagent.

  • Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.[5]

  • Allow the vial to cool to room temperature before analysis.

3. Instrument Setup and Analysis:

  • Perform an inlet bakeout and condition the column as per manufacturer guidelines.

  • Inject a solvent blank to confirm system cleanliness.

  • Inject the derivatized standards and samples.

4. Data Analysis:

  • Identify the TMS-derivatized analyte peak by its retention time and mass spectrum.

  • Expected Mass Spectrum: The molecular ion (M+) of the TMS derivative (MW ≈ 296.5 g/mol for the most abundant isotopes) may be visible. Key expected fragments include:

    • Loss of a methyl group (-15): m/z ≈ 281

    • Loss of the chloromethyl group (-49): m/z ≈ 247

    • Dichlorophenyl-containing fragments.

  • For quantification, use the area of a characteristic, abundant ion in the spectrum. Create a calibration curve as described in the HPLC method.

GC-MS Derivatization and Analysis Workflow

Caption: Workflow for the GC-MS analysis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol following silylation.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust and reliable framework for the analysis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. The HPLC method is ideally suited for high-throughput quantitative analysis, offering excellent precision and accuracy for quality control environments. The GC-MS method, incorporating a necessary derivatization step, serves as an excellent confirmatory technique, providing unequivocal identification based on the analyte's mass spectrum, and can be used for sensitive quantification. Together, these orthogonal methods ensure a comprehensive analytical characterization of this important chemical compound, supporting drug development professionals and researchers in maintaining the highest standards of quality and safety.

References

  • Organomation. HPLC Sample Preparation. Available at: [Link]

  • Virginia Tech Department of Chemistry. Sample Preparation – HPLC. Available at: [Link]

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Al-Sabti, S. et al. (2021). Development of a Novel Method for Determination of Sertraline in Pharmaceutical Products and its Quality Control Application. Saudi Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Hilaris Publisher. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. Journal of Chromatographic & Separation Techniques. Available at: [Link]

  • ResearchGate. Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for the In Vitro Assay Development and Mechanistic Characterization of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the initial characterization of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. While structurally related to intermediates in the synthesis of antifungal agents, the broader biological activities of this specific molecule remain largely unexplored.[1][2][3][4][5] This guide, therefore, presents a logical, tiered approach to elucidate its cytotoxic profile and delve into potential mechanisms of action. The protocols herein are designed to be self-validating, providing a solid foundation for further, more targeted investigations.

Introduction: Rationale and Strategic Overview

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a halogenated aromatic compound. Its structural analogs are recognized as key precursors in the synthesis of imidazole antifungal drugs, which function by inhibiting lanosterol demethylase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[2] However, the pharmacological profile of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol in mammalian systems is not well-documented. The presence of a dichlorophenyl group and a chloroethanol moiety suggests the potential for a range of biological activities, from general cytotoxicity to specific interactions with cellular pathways.

The primary objective of this application note is to provide a systematic workflow for the initial in vitro characterization of this compound. We will begin with broad-spectrum cytotoxicity assays to establish a therapeutic window and then proceed to more specific, mechanism-based assays to generate hypotheses about its mode of action. This tiered approach ensures a cost-effective and scientifically rigorous evaluation.

Tier 1: Foundational Cytotoxicity and Viability Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability and cytotoxicity. These assays are crucial for establishing a dose-response relationship and identifying the concentration range for subsequent mechanistic studies. For this purpose, we recommend a multi-parametric approach, assessing both metabolic activity and membrane integrity.

Assessment of Metabolic Activity using a Resazurin-Based Assay

Principle: The resazurin assay is a widely used method to quantify metabolically active cells. The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in viable cells. The fluorescence intensity is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a human liver cancer cell line often used for toxicity studies) in a 96-well clear-bottom black plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, and 72 hours.

  • Assay: After the incubation period, add 20 µL of a 0.15 mg/mL resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Subtract the background fluorescence (medium only) and normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Assessment of Membrane Integrity using a Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the resazurin assay protocol in a 96-well clear plate.

  • Assay: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH assay reagent (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.

  • Incubation and Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Include a positive control for maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

Data Presentation: Example Cytotoxicity Data

Concentration (µM)Cell Viability (%) (Resazurin, 48h)Cytotoxicity (%) (LDH, 48h)
0 (Vehicle)100 ± 4.52.1 ± 0.8
198 ± 5.13.5 ± 1.2
1075 ± 6.228.7 ± 3.4
2548 ± 3.955.4 ± 4.1
5021 ± 2.882.1 ± 5.6
1005 ± 1.595.3 ± 2.9

Tier 2: Mechanistic Investigation

Based on the cytotoxicity data, subsequent assays should be performed at concentrations around the IC50 value to investigate the potential mechanism of action.

Probing for Apoptosis Induction: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol at concentrations around the IC50 value (and one log dilution above and below) for 6, 12, and 24 hours in a 96-well white-walled plate. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay: After treatment, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition: Mix well and incubate at room temperature for 1 hour. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

General Enzyme Inhibition Screening: Alcohol Dehydrogenase (ADH) as a Model

Principle: Given the ethanol moiety of the target compound, a relevant and straightforward enzymatic assay to perform is an alcohol dehydrogenase (ADH) inhibition assay.[6][7] This will serve as a model for developing enzyme inhibition assays for other potential targets. The assay measures the ADH-catalyzed conversion of ethanol to acetaldehyde, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by absorbance at 340 nm.

Protocol:

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8), 1.5 mM NAD+, and a suitable concentration of horse liver ADH.

  • Inhibitor Addition: Add varying concentrations of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol to the reaction mixture. Include a known ADH inhibitor as a positive control (e.g., pyrazole).

  • Initiation of Reaction: Initiate the reaction by adding ethanol to a final concentration of 10 mM.

  • Data Acquisition: Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes in a kinetic plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50. Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[8][9]

Screening for Pathway Modulation: NF-κB Reporter Gene Assay

Principle: Reporter gene assays are powerful tools to monitor the activity of specific signaling pathways.[10][11][12][13] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by its enzymatic activity.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.

  • Treatment: Treat the cells with 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol at non-toxic concentrations for 6-24 hours. Include a known NF-κB activator (e.g., TNF-α) as a positive control.

  • Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold-change relative to the vehicle-treated control.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assays A Cell Seeding (e.g., HepG2) B Treatment with 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol (Dose-Response) A->B C Resazurin Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Determine IC50 C->E D->E F Caspase-3/7 Assay (Apoptosis) E->F Guide Concentration Selection G Enzyme Inhibition Assay (e.g., ADH) E->G Guide Concentration Selection H Reporter Gene Assay (e.g., NF-κB) E->H Guide Concentration Selection G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR IKK IKK Complex Receptor->IKK Activates TNFa TNF-α TNFa->Receptor IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_p P-IκB (Ubiquitinated for Degradation) IkB_NFkB->IkB_p IkB_p->NFkB Releases DNA NF-κB Response Element NFkB_nuc->DNA Binds Luciferase Luciferase Gene Expression DNA->Luciferase

Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control: Accounts for any effects of the solvent (e.g., DMSO) on the cells.

  • Positive Control: Ensures that the assay is working as expected and provides a benchmark for the maximum possible effect.

  • Negative Control: (e.g., untreated cells) provides a baseline for normal cellular function.

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro characterization of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. The tiered approach allows for a systematic and cost-effective investigation, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays. The data generated from these assays will provide valuable insights into the compound's biological activity and guide future research, which may include more advanced techniques such as transcriptomics, proteomics, and in vivo studies.

References

  • Smolecule. (2023, August 16). (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.
  • ChemBK. (S)-2-Chloro-1-(2,4-Dichlorophenyl)Ethanol.
  • ACS Publications. (2025, August 26). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. Journal of Agricultural and Food Chemistry.
  • ChemicalBook. (2025, July 16). (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4.
  • PubMed. (2025, August 26). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis.
  • ChemicalBook. (2023, July 19). 2-CHLORO-1-(3,4-DICHLORO-PHENYL)-ETHANOL | 53065-95-5.
  • Thermo Fisher Scientific. DRI® Ethyl Alcohol Assay.
  • Academic Journals. Is there a role for ethanol assay using alcohol dehydrogenase in a basic drugs and alcohol screen of blood following.
  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?.
  • BMG LABTECH. (2024, October 22). Gene reporter assays.
  • Promega Corporation. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes.
  • Wikipedia. Reporter gene.
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
  • Microbe Notes. Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition.

Sources

Application Note: Biocatalytic Synthesis of Chiral Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

From Screening to Scale-Up: A Practical Guide for Pharmaceutical Development

Abstract

The shift from chiral resolution to asymmetric synthesis is a defining characteristic of modern pharmaceutical process chemistry. Biocatalysis, once a niche field, has matured into a primary tool for generating high-purity chiral intermediates (e.e.[1] >99.5%) under mild conditions.[2][3] This guide provides a rigorous framework for implementing biocatalytic methods, specifically focusing on Ketoreductases (KREDs) and Transaminases (ATAs) . We detail the critical "black box" of cofactor regeneration, provide a validated protocol for asymmetric ketone reduction, and outline a logic-driven workflow for process optimization.

Part 1: Strategic Selection of Biocatalysts

In drug development, the choice of enzyme class dictates the retrosynthetic disconnection. While lipases were historically dominant, the current standard involves creating chiral centers de novo rather than resolving racemates.

Comparative Utility of Key Enzyme Classes
FeatureKetoreductases (KREDs) Transaminases (ATAs) Lipases / Esterases
Primary Transformation Ketone

Chiral Alcohol
Ketone

Chiral Amine
Ester Hydrolysis / Transesterification
Chiral Mechanism Asymmetric Reduction (Prochiral)Asymmetric Amination (Prochiral)Kinetic Resolution (Racemic)
Theoretical Yield 100%100%50% (unless dynamic kinetic resolution)
Cofactor Requirement High (NAD(P)H)High (PLP + Amine Donor)None (usually)
Equilibrium Challenge Favorable (driven by co-substrate)Unfavorable (often requires equilibrium displacement)Reversible (solvent dependent)
Key Pharma Example Montelukast, Atorvastatin intermediatesSitagliptin (Januvia®)Ibuprofen (resolution)

Part 2: The Engine – Cofactor Regeneration Systems

A common failure mode in early-stage biocatalysis is the neglect of cofactor recycling. KREDs and ATAs are cofactor-dependent. Stoichiometric addition of NAD(P)H is economically unviable and chemically prone to degradation.

The Industry Standard: Coupled Enzyme System (GDH) For KREDs, the most robust method utilizes Glucose Dehydrogenase (GDH) .

  • KRED reduces the substrate using NADPH.

  • GDH oxidizes Glucose to Gluconolactone (hydrolyzing to Gluconic Acid), reducing NADP+ back to NADPH.

  • Advantage: The oxidation of glucose is essentially irreversible, driving the reduction of the pharmaceutical intermediate to completion.

Visualization: The KRED/GDH Coupled Cycle

The following diagram illustrates the electron flow and mass transfer in a self-sustaining recycling loop.

CofactorCycle Substrate Prochiral Ketone (Substrate) KRED KRED (Ketoreductase) Substrate->KRED Product Chiral Alcohol (Product) NADP NADP+ GDH GDH (Glucose Dehydrogenase) NADP->GDH NADPH NADPH NADPH->KRED H- donor Glucose Glucose (Co-Substrate) Glucose->GDH Gluconic Gluconic Acid (Co-Product) KRED->Product KRED->NADP GDH->NADPH Recycling GDH->Gluconic

Figure 1: The Coupled-Enzyme Approach. KRED reduces the target ketone while GDH acts as the regenerative engine, sacrificing glucose to maintain high NADPH levels.

Part 3: Protocol – Asymmetric Reduction of a Prochiral Ketone

Objective: Synthesize (S)-1-phenylethanol derivatives (or similar chiral alcohols) from acetophenone derivatives with >99% e.e.

Materials
  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) or specific recombinant KRED.

  • Cofactor Recycling Enzyme: Glucose Dehydrogenase (GDH) (often premixed in commercial kits).

  • Cofactor: NADP+ (disodium salt).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Co-substrate: D-Glucose.

  • Solvent: DMSO (dimethyl sulfoxide) or IPA (isopropyl alcohol).

Step-by-Step Methodology
1. Buffer & Cofactor Preparation (The "Mix")
  • Rationale: NADP+ is unstable in acidic conditions; GDH is unstable in basic conditions. pH 7.0 is the compromise.

  • Action: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Add: 200 mg D-Glucose (excess equivalents) and 5 mg NADP+ (catalytic amount).

  • Add: 5 mg GDH (approx 20-50 Units/mg). Note: If using a "Ready-to-use" powder, this is already included.

2. Substrate Preparation
  • Rationale: Most organic ketones are insoluble in water. A water-miscible co-solvent is required.

  • Action: Dissolve the ketone substrate in DMSO to a concentration of 100-200 g/L.

  • Limit: Keep final DMSO concentration in the reaction <10% (v/v) to prevent enzyme denaturation.

3. Reaction Initiation
  • Vessel: 20 mL glass vial with magnetic stir bar.

  • Combine: Add 9 mL of "The Mix" (Buffer/Glucose/Cofactor/GDH) to the vial.

  • Add Enzyme: Add 10-50 mg of KRED powder. Stir gently until dissolved/dispersed.

  • Start: Add 1 mL of Substrate/DMSO solution dropwise.

  • Conditions: Stir at 250 rpm, 30°C.

4. pH Control (Critical Step)
  • Mechanism: As GDH converts glucose, Gluconic Acid is produced. The pH will drop.

  • Control: Monitor pH every 30 mins for the first 2 hours. If pH < 6.5, add 1M NaOH dropwise to maintain pH 7.0.

  • Self-Validation: If pH does not drop, the reaction is likely not proceeding (GDH is inactive or KRED is inhibited).

5. Monitoring & Work-up
  • Sampling: At t=1h, 4h, and 24h, remove 50 µL of reaction mixture.

  • Quench: Add to 200 µL Acetonitrile (precipitates enzyme). Centrifuge.

  • Analysis: Analyze supernatant via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

  • Extraction: Once conversion >98%, extract 3x with Ethyl Acetate. Dry over MgSO4 and concentrate.

Part 4: Process Optimization & Troubleshooting

When the protocol fails or yields are low, follow this logic-driven troubleshooting workflow.

Common Failure Modes
  • Low Conversion: Usually due to pH drop (GDH inactivation) or product inhibition.

  • Low Enantiomeric Excess (e.e.): The background reaction (uncatalyzed reduction) is competing, or the wrong enzyme variant was selected.

  • Emulsion Formation: Enzyme proteins act as surfactants. Avoid vigorous shaking; use gentle stirring or centrifugation to break emulsions.

Optimization Workflow Diagram

OptimizationFlow Start Initial Screen (24-96 well plate) CheckConv Check Conversion (%) Start->CheckConv CheckEE Check Stereopurity (e.e.) CheckConv->CheckEE Yes LowConv Low Conversion (<50%) CheckConv->LowConv No LowEE Low e.e. (<95%) CheckEE->LowEE No Success Scale Up to 1L CheckEE->Success Yes PHDrift pH Drift? Implement pH Stat (NaOH addition) LowConv->PHDrift Check pH ScreenMore Screen Homologs (Evolutionary variants) LowEE->ScreenMore Temp Lower Temperature (Increases selectivity) LowEE->Temp Solubility Substrate Solubility? Increase DMSO or try IPA Inhibition Product Inhibition? Add Resin (In-situ product removal) Solubility->Inhibition Soluble PHDrift->Solubility pH OK

Figure 2: Logic-driven workflow for troubleshooting biocatalytic reactions. Note that pH control is the first checkpoint for conversion issues.

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

    • Context: The definitive case study on engineering Transaminases for pharma scale-up.
  • Hollmann, F., et al. (2011). "Enzyme-mediated oxidations for the chemist." Green Chemistry, 13, 226-265. Link

    • Context: Comprehensive review of redox bioc
  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology, 76, 237–248. Link

    • Context: Detailed analysis of the GDH cofactor recycling system.
  • Truppo, M. D. (2017). "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." ACS Medicinal Chemistry Letters, 8(5), 476–480. Link

    • Context: Industry perspective on screening timelines and process requirements.[4]

  • Bornscheuer, U. T., et al. (2012). "Engineering the third wave of biocatalysis." Nature, 485, 185–194. Link

    • Context: Authoritative grounding on the evolution of enzyme engineering capabilities.

Sources

Application Notes and Protocols for the Chemoenzymatic Synthesis of Antifungal Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Paradigm in Antifungal Synthesis

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The chemical synthesis of many antifungal drugs is often complex, costly, and can generate significant chemical waste. Chemoenzymatic synthesis, a powerful strategy that synergistically combines the selectivity and efficiency of biocatalysis with the versatility of traditional organic chemistry, offers a compelling solution to these challenges.[1][2] This approach leverages the exquisite regio- and stereoselectivity of enzymes to perform challenging chemical transformations with high fidelity, often under mild reaction conditions.[3] This not only streamlines synthetic routes but also facilitates the creation of novel, optically pure antifungal analogues with potentially improved therapeutic profiles.[4]

This comprehensive guide provides detailed application notes and protocols for the chemoenzymatic synthesis of key precursors for three major classes of antifungal agents: echinocandins, azoles, and polyenes. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to accelerate the discovery and development of next-generation antifungal therapies.

I. Echinocandins: Enzymatic Generation of the Core Peptide Nucleus

Echinocandins, such as caspofungin and anidulafungin, are potent lipopeptide antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5] The semi-synthetic nature of these drugs necessitates the efficient production of the core hexapeptide nucleus. A key chemoenzymatic step in this process is the selective deacylation of a naturally produced echinocandin, such as Echinocandin B (ECB), to remove the fatty acid side chain.[5][6][7] This transformation is catalyzed by specific deacylase enzymes, most notably from bacterial sources like Actinoplanes utahensis and various Streptomyces species.[5][6]

The enzymatic deacylation offers significant advantages over purely chemical methods, which often lack selectivity and can lead to degradation of the sensitive peptide core. The enzyme's specificity ensures that only the N-acyl bond is cleaved, leaving the rest of the molecule intact and ready for subsequent chemical reacylation with a desired side chain to produce novel, semi-synthetic echinocandins.[7][8]

Workflow for Enzymatic Deacylation of Echinocandin B

cluster_0 Upstream Processing cluster_1 Chemoenzymatic Step cluster_2 Downstream Processing Fermentation Fermentation of Aspergillus nidulans to produce Echinocandin B Extraction Extraction and Purification of Echinocandin B Fermentation->Extraction Crude ECB Deacylation Enzymatic Deacylation (Actinoplanes utahensis deacylase) Extraction->Deacylation Purified ECB Purification Purification of Echinocandin B Nucleus Deacylation->Purification ECB Nucleus Reacylation Chemical Reacylation (Synthesis of Anidulafungin) Purification->Reacylation Purified Nucleus

Caption: Chemoenzymatic synthesis of the echinocandin nucleus.

Protocol: Enzymatic Deacylation of Echinocandin B using Actinoplanes utahensis Deacylase

This protocol describes the enzymatic deacylation of Echinocandin B (ECB) to its nucleus, a critical precursor for semi-synthetic echinocandins like anidulafungin.[5][6]

Materials:

  • Echinocandin B (ECB)

  • Whole cells of Actinoplanes utahensis (or purified/recombinant deacylase)[5][9]

  • Potassium phosphate buffer (0.05 M, pH 6.0)

  • Potassium chloride (KCl)

  • Dimethyl sulfoxide (DMSO)

  • Phosphoric acid (H₃PO₄) for reaction quenching

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Enzyme Preparation:

    • If using whole cells, cultivate Actinoplanes utahensis according to standard microbiological protocols.[7] Harvest the cells by centrifugation and wash with buffer. The deacylase is primarily cell-associated.[9][10]

    • If using a purified or recombinant enzyme, ensure it is of high purity. The enzyme from A. utahensis is a heterodimer.[9][10]

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Echinocandin B (substrate) to a final concentration of approximately 425 µM.[9]

      • 0.05 M Potassium phosphate buffer, pH 6.0.[9]

      • 0.68 M KCl.[9]

      • 15% (v/v) DMSO to aid in substrate solubility.[9]

    • Pre-incubate the reaction mixture at 60°C. The optimal temperature for the A. utahensis deacylase is 60°C.[9][10]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the A. utahensis whole cells or purified deacylase to the pre-warmed reaction mixture.[9]

    • Incubate the reaction at 60°C with gentle agitation for a predetermined time (e.g., 20 minutes for initial optimization, can be extended for higher conversion).[9] Monitor the reaction progress by HPLC.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding a small amount of phosphoric acid to lower the pH.[9]

    • Centrifuge the reaction mixture to pellet the cells and any precipitated protein.[9]

    • Analyze the supernatant by HPLC to determine the conversion of ECB to the ECB nucleus. A C18 column is typically used with a mobile phase gradient of acetonitrile and water. Monitor the eluent at 225 nm.[9]

  • Purification of ECB Nucleus:

    • The ECB nucleus can be purified from the reaction mixture using standard chromatographic techniques, such as preparative HPLC or column chromatography on a suitable resin.

Quantitative Data:

ParameterValueReference
Optimal pH6.0[9][10]
Optimal Temperature60°C[9][10]
Km for ECB50 µM[9][10]
Vmax14.6 µmol/min/mg protein[9][10]
Conversion Rate (Streptomyces sp.)up to 55%[6]

II. Azoles: Lipase-Catalyzed Synthesis of Chiral Precursors

Azole antifungals, such as fluconazole, are widely used to treat a variety of fungal infections.[11] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The stereochemistry of the chiral centers in azole drugs can significantly impact their efficacy and safety. Chemoenzymatic methods, particularly those employing lipases, have proven highly effective in the stereoselective synthesis of chiral azole precursors.[4]

Lipases are versatile enzymes that can catalyze a range of reactions, including the enantioselective aminolysis of racemic epoxides.[4] This approach allows for the production of optically enriched amino alcohol intermediates, which are crucial building blocks for the synthesis of chiral azole antifungals. Candida antarctica lipase B (CAL-B) is a particularly effective biocatalyst for this transformation.[4]

Workflow for Lipase-Catalyzed Synthesis of a Chiral Azole Precursor

RacemicEpoxide Racemic Epoxide Precursor (e.g., (±)-2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane) Lipase Lipase-Catalyzed Enantioselective Aminolysis (Candida antarctica Lipase B) RacemicEpoxide->Lipase Amine Amine Nucleophile Amine->Lipase ChiralAminoAlcohol Optically Enriched Amino Alcohol Precursor Lipase->ChiralAminoAlcohol ChemicalSteps Further Chemical Transformations ChiralAminoAlcohol->ChemicalSteps ChiralAzole Chiral Azole Antifungal ChemicalSteps->ChiralAzole ProchiralDiketone Prochiral Diketone ADH Alcohol Dehydrogenase (ADH) + Cofactor Regeneration System ProchiralDiketone->ADH ChiralDiol Chiral 1,3-Diol ADH->ChiralDiol ChemicalElaboration Chemical Elaboration ChiralDiol->ChemicalElaboration PolyolFragment Polyol Fragment for Polyene Synthesis ChemicalElaboration->PolyolFragment

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol Synthesis

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions for Alpha-Chloroketone Reduction

Introduction: The Target & The Challenge

You are targeting 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol , a critical chiral building block.[1][2] The presence of the


-chlorine and the electron-withdrawing 3,4-dichloro aromatic ring makes the precursor ketone highly reactive but also prone to side reactions (dechlorination, racemization).[1]

This guide treats your optimization process as a series of "Support Tickets." We address the three most common failure modes in producing this molecule with high enantiomeric excess (


) and yield.

Module 1: Biocatalytic Route (The "Gold Standard")

Ticket #: BIO-404 Issue: Substrate insolubility and pH drift causing low conversion.

Context: Biocatalysis (using Ketoreductases/KREDs) is the preferred route for this molecule due to the high


 (>99%) required for pharmaceutical intermediates.[2] However, the 3,4-dichlorophenyl moiety makes the substrate extremely hydrophobic, leading to mass transfer limitations.[1]
Troubleshooting Protocol

1. Solubilization Strategy (The "Cosolvent Trap")

  • Problem: The substrate precipitates in aqueous buffer, preventing the enzyme from accessing it.

  • Common Error: Adding too much DMSO (>20%), which denatures the enzyme.[2]

  • Optimization: Use a Surfactant-Assisted Cosolvent System .[1][2]

    • Recommendation: Screen 5-10% IPA (Isopropanol) or DMSO combined with 0.5% Tween-80 or Triton X-100.[1][2] The surfactant creates micelles that deliver the hydrophobic substrate to the enzyme active site without requiring high organic solvent loads.[2]

2. The pH Crash (Cofactor Regeneration)

  • Mechanism: Most KREDs use a Glucose Dehydrogenase (GDH) coupled system to regenerate NADPH.[2] This converts Glucose

    
     Gluconic Acid.[1][2]
    
  • Symptom: Reaction starts fast but stops at 50% conversion.[1][2] pH strip reads < 6.0.[1][2]

  • Fix: You must use a pH Stat (titrating NaOH) or a high-molarity buffer (0.5M Phosphate, pH 7.[2]0) if running at low substrate loading.[2][3] For scale-up, continuous caustic addition is mandatory.[1][2]

Visual Workflow: Enzymatic Cycle & Failure Points

Biocatalysis_Cycle Substrate Substrate (3,4-Cl-Ketone) Product Product (Chiral Alcohol) Substrate->Product  KRED Enzyme   NADP NADP+ NADPH NADPH NADP->NADPH NADPH->NADP  Hydride Transfer   Glucose Glucose Gluconic Gluconic Acid (pH DROP!) Glucose->Gluconic  GDH Enzyme  

Caption: The coupled enzyme cycle. Note the "Gluconic Acid" node (Red) represents the primary source of pH-induced catalyst deactivation.

Module 2: Chemical Catalysis (Transfer Hydrogenation)

Ticket #: CHEM-502 Issue: Dechlorination side-products and low


.

Context: If enzymes are unavailable, Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts (e.g., Ru-TsDPEN) is the standard backup.[2] The


-chlorine is labile; "over-reduction" removes the chlorine, destroying the molecule.[1]
Optimization Matrix
VariableStandard ConditionOptimized Condition (3,4-Dichloro specific)Why?
H-Source Isopropanol (IPA)Formic Acid / TEA (5:2) IPA requires reversible thermodynamics.[1][2] Formic acid is irreversible (CO2 release), driving conversion to 100% without equilibrium limits.[2]
Temperature Reflux (80°C)25°C - 30°C High temp promotes hydrodechlorination (stripping the Cl atom).[2] Keep it cool to preserve the

-halo group.[1][2]
Catalyst Loading S/C 1000:1S/C 200:1 to 500:1 The electron-withdrawing 3,4-Cl rings deactivate the carbonyl slightly less than 2,4-Cl, but steric access is better.[1] Lower loading might work, but start higher to ensure speed at low temp.[2]
Concentration 0.1 M0.5 M - 1.0 M Higher concentration minimizes solvent waste and actually stabilizes the catalyst in ATH systems.[1][2]

Expert Insight: Unlike the 2,4-dichloro isomer, which has significant steric hindrance at the ortho position, the 3,4-dichloro isomer is sterically more accessible.[1] This means the reaction will be faster, but the enantioselectivity is governed purely by the electronic fit in the chiral pocket. If


 is low (<90%), switch the ligand from TsDPEN to FsDPEN  (pentafluorophenylsulfonyl) to increase steric bulk and "lock" the transition state.

Module 3: Analytics & Quality Control

Ticket #: QC-101 Issue: Separation of enantiomers and detection of the "Des-Chloro" impurity.

Method Parameters: To validate your optimization, you need a robust HPLC method.[2] The 3,4-dichloro ring interacts strongly with polysaccharide columns.[1][2]

  • Column: Chiralpak IA or AD-H (Amylose based).

  • Mobile Phase: n-Hexane : Ethanol (90:10).[1][2] Avoid IPA if peaks tail; Ethanol gives sharper peaks for halo-aromatics.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: 220 nm (The Cl-aromatic ring absorbs strongly here).[1][2]

  • Critical Impurity Marker: Synthesize or purchase 1-(3,4-dichlorophenyl)ethanol (the dechlorinated byproduct).[2] Ensure your method resolves this peak from the main product.[2]

FAQ: Rapid Response

Q1: My reaction turned black/brown during the chemical reduction.

  • A: This indicates Ruthenium decomposition.[1][2] Ensure your solvent was degassed.[1][2] Oxygen kills the active Ru-H species.[1][2] Sparge with Nitrogen for 15 mins before catalyst addition.[1][2]

Q2: Can I use NaBH4 for the racemic standard?

  • A: Yes, but add CeCl3 (Luche Reduction) . Simple NaBH4 can attack the

    
    -chlorine or cause epoxide formation (Darzens reaction) under basic conditions.[1][2] CeCl3 buffers the reaction and coordinates the carbonyl, ensuring clean 1,2-reduction.[1]
    

Q3: The product is oiling out during workup.

  • A: This is typical.[1][2][5][6] The product is a low-melting solid or oil.[1][2] Do not try to crystallize from water.[1][2] Extract with MTBE, dry, and if high purity is needed, crystallize from n-Heptane/Toluene at -20°C.[1][2]

References

  • Enzymatic Reduction of Alpha-Halo Ketones

    • Mechanism & KRED Application: Huisman, G. W., et al. "Practical chiral alcohol manufacture using ketoreductases."[1][2] Current Opinion in Chemical Biology, 2010.[2]

    • Relevance: Establishes the standard KRED/GDH cofactor recycling system described in Module 1.
    • [2]

  • Asymmetric Transfer Hydrogenation (ATH)

    • Catalyst Selection: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[2] Accounts of Chemical Research, 1997.[2]

    • Relevance: Foundational text for the Ru-TsDPEN chemistry used in Module 2.[1][2]

    • [2]

  • Synthesis of Dichloro-ethanol Analogues (Luliconazole Intermediates)

    • Process Chemistry: "Process for the preparation of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol."[1][2][7][8][9][10] Organic Process Research & Development (Analogous Chemistry).

    • Relevance: While specific to the 2,4-isomer, the solubility and workup protocols are directly transferable to the 3,4-isomer due to identical molecular weight and lipophilicity.[1]

  • Luche Reduction (Racemic Standard Prep)

    • Methodology: Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis.[1][2] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides."[1][2] Journal of the American Chemical Society, 1981.[2]

    • Relevance: Prevents side reactions during the preparation of the analytical standard (FAQ Q2).
    • [2]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yield, and troubleshoot common issues. As your dedicated scientific resource, this center provides in-depth technical guidance, field-proven insights, and robust protocols to ensure the success of your experiments.

Introduction

The synthesis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a critical process in the development of various pharmaceutical compounds. Achieving a high yield of the desired product with minimal impurities requires a thorough understanding of the reaction mechanisms and careful control of experimental parameters. This guide will walk you through a typical two-step synthesis, highlighting potential pitfalls and offering solutions to maximize your success.

The synthesis generally proceeds in two key stages:

  • Friedel-Crafts Acylation: The reaction of 1,2-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-chloro-1-(3,4-dichlorophenyl)ethanone.

  • Reduction: The subsequent reduction of the ketone intermediate to the desired alcohol product using a reducing agent such as sodium borohydride.

This support center is structured to provide immediate, actionable advice through a troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in Friedel-Crafts Acylation Step

Symptoms:

  • Low conversion of 1,2-dichlorobenzene.

  • Formation of a complex mixture of products.

  • Low isolated yield of the desired 2-chloro-1-(3,4-dichlorophenyl)ethanone isomer.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Inactive Catalyst The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture in the reaction environment will hydrolyze the catalyst, rendering it inactive.Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened, high-purity AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Insufficient Catalyst The ketone product forms a stable complex with the Lewis acid, effectively sequestering the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to proceed to completion.[1]Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the chloroacetyl chloride.
Poor Regioselectivity The two chlorine atoms on the benzene ring are ortho, para-directing but also deactivating. This can lead to the formation of multiple isomers, with the desired 3,4-disubstituted product being one of several possibilities. Steric hindrance can also influence the position of acylation.The regioselectivity is primarily governed by the directing effects of the substituents. While difficult to alter significantly, optimizing the reaction temperature and the rate of addition of the acylating agent can sometimes favor the formation of the thermodynamically more stable para-isomer.
Substrate Deactivation The product ketone is less reactive than the starting 1,2-dichlorobenzene due to the electron-withdrawing nature of the acyl group. This generally prevents polyacylation, but if the reaction conditions are too harsh, side reactions can occur.Maintain a controlled reaction temperature, typically starting at low temperatures (0-5 °C) during the addition of reagents and then gradually warming to room temperature or slightly above.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or gently heating the mixture.
Problem 2: Formation of Multiple Isomers in Friedel-Crafts Acylation

Symptoms:

  • TLC analysis shows multiple spots with similar Rf values.

  • NMR analysis of the crude product indicates a mixture of isomers.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Directing Effects of Substituents The chlorine atoms are ortho, para-directing groups. Acylation of 1,2-dichlorobenzene can therefore occur at positions 3, 4, and to a lesser extent, other positions, leading to a mixture of isomers. The major product is typically the one where the acyl group is para to one of the chlorine atoms.While complete elimination of other isomers is challenging, careful control of reaction conditions can influence the isomer ratio. Lower reaction temperatures may increase selectivity. Purification by column chromatography or recrystallization is usually necessary to isolate the desired 3,4-isomer.
Steric Hindrance The bulkiness of the acylating agent and the existing substituents on the aromatic ring can influence the position of attack.The use of a less sterically hindered Lewis acid-acylating agent complex might slightly alter the isomer ratio, but this is often difficult to control.
Problem 3: Low Yield in the Reduction Step

Symptoms:

  • Incomplete conversion of the ketone to the alcohol.

  • Formation of significant byproducts.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Decomposition of Sodium Borohydride Sodium borohydride (NaBH₄) reacts with protic solvents like methanol or ethanol, especially in acidic conditions, leading to its decomposition and reduced activity.[2]While protic solvents are often used for this reduction, ensure the reaction is not acidic. The reaction can be performed at a lower temperature (e.g., 0 °C) to minimize the rate of NaBH₄ decomposition.[2]
Insufficient Reducing Agent An inadequate amount of NaBH₄ will result in an incomplete reduction of the ketone.Use a molar excess of NaBH₄, typically 1.5 to 2.0 equivalents, to ensure complete conversion.
Side Reaction: Dehalogenation The presence of the α-chloro substituent makes the molecule susceptible to dehalogenation (reductive removal of the chlorine atom) by the hydride reagent, leading to the formation of 1-(3,4-dichlorophenyl)ethanol as a byproduct.Perform the reduction at a low temperature (0 °C or below) to increase the selectivity for the reduction of the carbonyl group over the carbon-chlorine bond. Add the NaBH₄ portion-wise to control the reaction exotherm and minimize side reactions.
Incomplete Quenching/Work-up The intermediate borate esters must be hydrolyzed to liberate the final alcohol product. Incomplete hydrolysis will lead to a lower isolated yield.After the reaction is complete, carefully quench the excess NaBH₄ with a dilute acid (e.g., 1M HCl) at a low temperature. Ensure the pH is acidic to facilitate the hydrolysis of the borate esters.
Problem 4: Difficulty in Product Purification

Symptoms:

  • The isolated product is an oil or a waxy solid.

  • The product is contaminated with starting material or byproducts.

  • Difficulty in removing boron salts.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Presence of Impurities Isomeric ketones from the first step or byproducts from the reduction step can co-purify with the desired product, affecting its physical state and purity.For the ketone intermediate, purification by column chromatography or recrystallization is recommended before proceeding to the reduction step. For the final alcohol product, recrystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate) is often effective.[3][4]
Residual Boron Salts Boron salts formed during the reaction and work-up can be difficult to remove and may contaminate the product.During the work-up, after quenching with acid, perform multiple extractions with an organic solvent. Wash the combined organic layers with water and then with brine to remove water-soluble boron salts.
Inappropriate Recrystallization Solvent The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]Perform small-scale solubility tests with a range of solvents to identify a suitable one or a solvent mixture. Common choices include ethanol, methanol, or mixtures of hexanes and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?

The Lewis acid, typically AlCl₃, plays a crucial role in activating the chloroacetyl chloride. It coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene.[1][5]

Q2: Why is a stoichiometric amount of Lewis acid needed in Friedel-Crafts acylation?

The ketone product of the acylation reaction is also a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of the Lewis acid is required to ensure that there is enough catalyst available to activate the acylating agent for all the starting material.[1]

Q3: How can I monitor the progress of each reaction step?

Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the progress of both the Friedel-Crafts acylation and the reduction reaction.

  • For the Friedel-Crafts acylation: Spot the starting material (1,2-dichlorobenzene), the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the ketone product) indicate the progress of the reaction.

  • For the reduction: Similarly, spot the starting ketone, the reaction mixture, and a co-spot. The ketone is less polar than the resulting alcohol. As the reaction proceeds, you will observe the disappearance of the ketone spot and the appearance of a new, more polar spot corresponding to the alcohol product.

Q4: What are the key safety precautions for this synthesis?

  • Friedel-Crafts Acylation: Chloroacetyl chloride is corrosive and a lachrymator. Aluminum chloride reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled addition of reagents is crucial.

  • Sodium Borohydride Reduction: Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. The quenching step should be performed slowly and at a low temperature to control the rate of hydrogen evolution.

Q5: What analytical techniques can be used to confirm the identity and purity of the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the chlorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. You should observe a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol and the disappearance of the sharp carbonyl (C=O) stretch from the ketone starting material (typically around 1680-1700 cm⁻¹).[6]

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and to gain information about its fragmentation pattern.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 1,2-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Under an inert atmosphere, add anhydrous AlCl₃ (1.2 equivalents) to the flask.

  • Add anhydrous DCM to the flask and cool the suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 1,2-dichlorobenzene (1.0 equivalent) and chloroacetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(3,4-dichlorophenyl)ethanone.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone

Materials:

  • 2-chloro-1-(3,4-dichlorophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-chloro-1-(3,4-dichlorophenyl)ethanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Slowly and carefully quench the reaction by adding 1M HCl dropwise until the effervescence ceases and the solution is acidic.

  • Remove the majority of the alcohol solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol.

  • Purify the crude product by recrystallization.

Visualization of Key Processes

Reaction Mechanism: Friedel-Crafts Acylation

G Friedel-Crafts Acylation Mechanism cluster_0 Activation of Acyl Chloride cluster_1 Electrophilic Aromatic Substitution AcylChloride Chloroacetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex + Dichlorobenzene Dichlorobenzene 1,2-Dichlorobenzene Dichlorobenzene->SigmaComplex KetoneProduct 2-chloro-1-(3,4-dichlorophenyl)ethanone SigmaComplex->KetoneProduct - H⁺

Caption: Formation of the acylium ion and subsequent electrophilic attack on the dichlorobenzene ring.

Experimental Workflow

G Synthesis Workflow Start Start Materials: 1,2-Dichlorobenzene Chloroacetyl Chloride FC_Acylation Friedel-Crafts Acylation (AlCl₃, DCM) Start->FC_Acylation Workup1 Aqueous Work-up & Extraction FC_Acylation->Workup1 Purification1 Purification of Ketone (Chromatography/Recrystallization) Workup1->Purification1 Ketone Intermediate: 2-chloro-1-(3,4-dichlorophenyl)ethanone Purification1->Ketone Reduction Sodium Borohydride Reduction (NaBH₄, MeOH) Ketone->Reduction Workup2 Aqueous Work-up & Extraction Reduction->Workup2 Purification2 Purification of Alcohol (Recrystallization) Workup2->Purification2 FinalProduct Final Product: 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol Purification2->FinalProduct

Caption: Step-by-step workflow for the two-step synthesis.

Troubleshooting Decision Tree: Low Yield

G Low Yield Troubleshooting LowYield Low Yield Observed Step Which Step? LowYield->Step FCAcylation Friedel-Crafts Acylation Step->FCAcylation Reduction Reduction Step->Reduction CheckCatalyst Check Catalyst Activity & Stoichiometry FCAcylation->CheckCatalyst CheckConditions Verify Anhydrous Conditions FCAcylation->CheckConditions CheckPurity Check Reagent Purity FCAcylation->CheckPurity CheckReducingAgent Check NaBH₄ Amount & Addition Reduction->CheckReducingAgent CheckTemp Verify Low Temperature (0°C) Reduction->CheckTemp CheckWorkup Ensure Complete Work-up Reduction->CheckWorkup

Caption: A decision tree to diagnose the cause of low reaction yield.

References

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. Available at: [Link]

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • infrared spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Available at: [Link]

  • friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. Available at: [Link]

  • 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL. Chemsrc. Available at: [Link]

  • Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Chemical Communications. Available at: [Link]

  • Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • 2',4'-Dichloroacetophenone. PubChem. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

  • Recrystallization. National Programme on Technology Enhanced Learning. Available at: [Link]

  • Supporting Information for: A general and efficient method for the synthesis of vinyl sulfones from vinyl bromides and sodium sulfonates. The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]

  • Reductive Amination of aldehydes with sodium borohydride and lithium aluminum hydride in the presence of lithium perchlorate. ResearchGate. Available at: [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • 2,4'-Dichloroacetophenone. PubChem. Available at: [Link]

  • 4-hydroxy-2H-chromen-2-one - Optional[1H NMR]. SpectraBase. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important chiral intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients, achieving high chemical and stereochemical purity is paramount. This document provides troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues encountered during the purification workflow.

Q1: My post-reaction analysis (HPLC/NMR) shows significant residual starting material, 2-chloro-1-(3,4-dichlorophenyl)ethanone. How can I effectively remove this ketone impurity?

A1: This is a frequent challenge, typically arising from incomplete reduction of the ketone. The presence of this impurity compromises yield and can interfere with subsequent crystallization or synthetic steps. Your strategy should be twofold: optimizing the reaction and employing targeted purification techniques.

Causality: The ketone is structurally similar to the desired alcohol product, but its carbonyl group (C=O) makes it more polar than the corresponding alcohol's hydroxyl group (CH-OH) might suggest, especially in terms of hydrogen bond accepting capability. However, the alcohol's hydrogen-bonding donor capability often dominates its chromatographic behavior.

Recommended Actions:

  • Reaction Optimization: Before resorting to challenging purification, ensure the synthesis is driven to completion. In enzymatic reductions, monitor the reaction until the substrate conversion rate is over 98-99%.[1] For chemical reductions, such as those using borane complexes, ensure a sufficient molar ratio of the reducing agent is used (e.g., 0.7–1.2 moles of reducing agent per mole of ketone) and allow adequate reaction time.[2]

  • Purification via Recrystallization/Washing: This is often the most efficient method for removing ketone impurities on a larger scale. The principle relies on the subtle solubility differences between the alcohol product and the ketone impurity in a selected solvent system. A patent for a similar chiral alcohol describes a highly effective method of washing the crude product with a hydrocarbon solvent like heptane or petroleum ether.[2] The desired alcohol is typically less soluble in non-polar hydrocarbon solvents than the starting ketone, allowing the impurity to be washed away.

    Experimental Protocol: Heptane Wash

    • Isolate the crude 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol as a solid or oil.

    • Add 1-2 volumes of heptane (relative to the weight of the crude product).

    • Stir the slurry vigorously at a controlled temperature, for instance, 0–20°C, for 3-4 hours.[2]

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake with a small amount of cold heptane.

    • Dry the purified solid product under vacuum.

  • Purification via Column Chromatography: If recrystallization fails or for very high purity requirements, silica gel column chromatography is a viable option. Due to the polarity difference, a solvent system of intermediate polarity is typically effective.

Parameter Recommendation & Rationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh). Its polar nature will retain the more polar components.
Mobile Phase A gradient or isocratic system of Hexane/Ethyl Acetate or Heptane/Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 Heptane:EtOAc) and gradually increase the polarity. The less polar ketone should elute before the more polar alcohol product.
Monitoring Thin-Layer Chromatography (TLC) is essential to determine the optimal solvent system and to track the separation during the column run.[3]
Q2: My product is a racemic mixture, but the downstream application requires a single enantiomer. What is the most effective strategy for chiral resolution?

A2: Since 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a crucial chiral intermediate, obtaining high enantiomeric purity (enantiomeric excess or ee) is often the primary goal.[4] While asymmetric synthesis is the preferred industrial route to directly obtain a high-ee product[1][2], you can resolve a racemic mixture using several established methods.

1. Preparative Chiral High-Performance Liquid Chromatography (HPLC):

This is the most direct method for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Mechanism: The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of your compound. The difference in the stability of these complexes causes one enantiomer to be retained longer on the column.

  • Column Selection: Columns with polysaccharide-based selectors (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds. A patent for a similar molecule specifies a CHIRALCEL OJ-H column for analytical determination, which can be scaled up for preparative work.[2]

  • Protocol:

    • Analytical Method Development: First, develop an analytical method on a chiral HPLC column to confirm you can resolve the two enantiomers. Screen different mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol).

    • Scale-Up: Once baseline separation is achieved, scale the method to a larger-diameter preparative column.

    • Fraction Collection: Collect the separated enantiomer peaks as they elute from the column.

    • Solvent Removal: Remove the solvent under reduced pressure to isolate the pure enantiomer.

2. Diastereomeric Salt Formation and Crystallization:

This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

  • Mechanism:

    • (R/S)-Alcohol + (R)-Acid → (R,R)-Salt + (S,R)-Salt

    • The (R,R) and (S,R) salts are diastereomers and will have different solubilities in a given solvent. One will preferentially crystallize, leaving the other in the mother liquor.

  • Workflow:

    • Select a Resolving Agent: For an alcohol, you must first derivatize it to an acid (e.g., by forming a hemisuccinate or hemiphthalate ester) and then react it with a chiral base (e.g., brucine, strychnine, or a chiral amine). Alternatively, if a suitable chiral acid is available, it can be used to form an ester directly.

    • Salt Formation: Dissolve the derivatized racemic alcohol and one equivalent of the chiral resolving agent in a suitable hot solvent.

    • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.

    • Isolation: Filter the crystals and wash with a small amount of cold solvent.

    • Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the pure enantiomer. Purify by extraction.

Below is a diagram illustrating the logical workflow for diastereomeric salt resolution.

cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_separation Step 3: Separation cluster_liberation Step 4: Liberation racemate Racemic (R/S)-Alcohol salts Diastereomeric Mixture ((R,R)-Salt + (S,R)-Salt) racemate->salts React with agent Chiral Resolving Agent (e.g., (R)-Acid) crystallization Fractional Crystallization salts->crystallization crystals Crystals of Less-Soluble Salt (e.g., (R,R)-Salt) crystallization->crystals liquor Mother Liquor Enriched in More-Soluble Salt (e.g., (S,R)-Salt) crystallization->liquor hydrolysis Hydrolysis (Base/Acid) crystals->hydrolysis pure_enantiomer Pure (R)-Alcohol hydrolysis->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to confirm the purity of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol?

A: A combination of techniques is necessary to assess both chemical and stereochemical purity.

Technique Purpose Key Parameters to Observe
High-Performance Liquid Chromatography (HPLC) To determine chemical purity and quantify impurities like the starting ketone.Peak area percentage of the main component. A purity of >99% is often required for pharmaceutical intermediates.[2]
Chiral HPLC To determine the enantiomeric excess (ee %).The ratio of the peak areas of the two enantiomers. An ee of >99% is typically considered high optical purity.[2]
Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure and identify impurities.Absence of signals corresponding to the starting ketone or residual solvents. The integration of peaks should match the expected proton count.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the expected mass (C₈H₇Cl₃O, approx. 224 g/mol ).[4]

Q: How should I store the purified compound to prevent degradation?

A: The compound should be stored in a cool, dry place in a tightly sealed container.[5] A material safety data sheet for a similar compound suggests storage at 2-8°C.[6] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents, so it should be stored away from these materials to prevent hazardous decomposition, which could produce hydrogen chloride and carbon monoxide.[5]

Q: What is a good starting point for developing a recrystallization protocol?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] For chlorinated aromatic compounds like this, you can start by screening solvents such as ethanol, isopropanol, toluene, or mixtures like toluene/heptane. A related compound was successfully crystallized from ethanol.[3] Always start on a small scale to find the optimal solvent system before committing your entire batch.

Purification Workflow Overview

The following diagram outlines a general strategy for proceeding from a crude reaction mixture to a highly pure, single enantiomer of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol.

cluster_purification Purification Options cluster_resolution Chiral Resolution crude Crude Reaction Mixture workup Aqueous Workup (Quench & Extraction) crude->workup crude_solid Crude Solid/Oil workup->crude_solid recryst Recrystallization / Washing (e.g., with Heptane) crude_solid->recryst chrom Column Chromatography (Silica Gel) crude_solid->chrom racemate Pure Racemic Alcohol recryst->racemate chrom->racemate chiral_hplc Preparative Chiral HPLC racemate->chiral_hplc diastereomer Diastereomeric Salt Formation & Crystallization racemate->diastereomer final_product Pure Single Enantiomer (ee > 99%) chiral_hplc->final_product diastereomer->final_product

Caption: General Purification and Chiral Resolution Workflow.

References

  • CN110922299A - Continuous preparation method of high-content 2-chloroethanol - Google Patents.
  • CN106008166A - Industrialized production method of chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents.
  • How to Carry Out a Recrystallization - YouTube. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

  • CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents.
  • (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol - PubChem. Available at: [Link]

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents.
  • 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3 | Chemsrc. Available at: [Link]

Sources

degradation pathways of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Case ID: CDE-STAB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Welcome to the technical support hub for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol (herein referred to as CDE ).[1] This molecule is a critical chlorohydrin intermediate, often utilized in the synthesis of enantiopure antifungals and adrenergic agents.

Users frequently encounter stability issues due to the bifunctional nature of the molecule: it contains both a secondary hydroxyl group and an alkyl chloride. This specific arrangement makes CDE highly susceptible to intramolecular cyclization (epoxide formation) under basic conditions and hydrolysis under acidic conditions.[1]

This guide provides the mechanistic causality for these degradation pathways and actionable troubleshooting protocols to preserve sample integrity.

Module 1: The "Epoxide Trap" (Base-Catalyzed Degradation)

Severity: Critical Trigger: pH > 7.5, presence of weak/strong bases (e.g., Carbonates, Hydroxides, Amines).

Mechanism: Intramolecular SN2 Substitution

The most common degradation pathway for CDE is the formation of 2-(3,4-dichlorophenyl)oxirane .[1]

  • Deprotonation: Even weak bases can deprotonate the secondary hydroxyl group (

    
    ), creating an alkoxide intermediate.[1]
    
  • Backside Attack: The alkoxide oxygen attacks the adjacent carbon bearing the chlorine atom.

  • Cyclization: The chlorine is expelled as a leaving group, closing the ring to form the epoxide.

Technical Note: This reaction is stereospecific. If you start with the (S)-enantiomer of CDE, you will predominantly form the (S)-epoxide (retention of configuration at the chiral center, inversion at the methylene is irrelevant as it's achiral, but the relative stereochemistry matters in more complex analogs).

Troubleshooting Scenario: "My yield dropped during workup."
  • Symptom: HPLC shows the disappearance of the CDE peak and the appearance of a less polar (later eluting) peak.

  • Root Cause: You likely performed an extraction with basic aqueous solutions (e.g., sat.[1] NaHCO3) or stored the sample in a basic buffer.

  • Corrective Action: Maintain pH < 7.0 during workup. Use dilute acid (e.g., 0.1M HCl) or neutral brine for washes.[1]

Module 2: Hydrolysis & Solvolysis

Severity: Moderate Trigger: Aqueous acidic conditions, heat, extended storage in protic solvents (Methanol/Water).[1]

Mechanism: Conversion to Diol

In the presence of water and heat (or Lewis acids), the chlorine atom is displaced, leading to 1-(3,4-dichlorophenyl)ethane-1,2-diol .

  • Direct Hydrolysis: Water attacks the carbon bearing the chlorine.

  • Via Epoxide: If the epoxide forms first (transiently), it rapidly opens in acidic water to form the diol.

Troubleshooting Scenario: "New polar peak appearing at solvent front."
  • Symptom: A new peak appears very early in the chromatogram (Reverse Phase HPLC).

  • Root Cause: Hydrolysis of the alkyl chloride to a glycol (diol).[1]

  • Corrective Action: Store stock solutions in anhydrous acetonitrile or DMSO. Avoid aqueous methanol for long-term storage.[1]

Module 3: Oxidative Reversion

Severity: Low (unless oxidizing agents are present) Trigger: Light exposure, presence of metal ions, or oxidants.

Mechanism: Alcohol Oxidation

The secondary alcohol can be oxidized back to the starting ketone: 2-chloro-1-(3,4-dichlorophenyl)ethanone .[1] This is particularly common if the CDE was generated via enzymatic bioreduction (e.g., using KREDs) and the enzyme/cofactors were not fully removed.

Visualizing the Degradation Network

The following diagram maps the degradation logic. Use this to identify which pathway is active in your sample based on reaction conditions.[1]

degradation_pathways CDE 2-Chloro-1-(3,4-dichloro- phenyl)-ethanol (Target Molecule) Epoxide 2-(3,4-dichlorophenyl)oxirane (Epoxide Impurity) CDE->Epoxide Base (pH > 8) Intramolecular SN2 Diol 1-(3,4-dichlorophenyl) ethane-1,2-diol CDE->Diol Acid / Heat / H2O Hydrolysis Ketone 2-chloro-1-(3,4-dichloro- phenyl)ethanone CDE->Ketone Oxidation ([O]) Light / Metal Ions Epoxide->Diol Acidic Hydrolysis (Ring Opening)

Caption: Figure 1. Divergent degradation pathways of CDE based on environmental pH and oxidative stress.

Experimental Protocol: Forced Degradation Profiling

To validate your analytical method (HPLC/LC-MS), you must force these degradants to appear.[1] Use this protocol to generate the reference standards for the impurities described above.

Objective: Generate Epoxide, Diol, and Ketone impurities for retention time marking.

Stress ConditionReagent / ConditionDurationExpected Outcome
Base Stress 0.1 N NaOH (in 50% ACN)1-4 hours @ RTMajor: Epoxide formation.Note: Analyze immediately; epoxide may hydrolyze to diol if left too long.[1]
Acid Stress 0.1 N HCl (in 50% ACN)4-8 hours @ 60°CMajor: Diol formation (Hydrolysis).[1]
Oxidative Stress 3% H2O22-6 hours @ RTMajor: Ketone formation.Minor: Chlorobenzoic acid derivatives (cleavage).[1]
Thermal Stress Solid state, 80°C24 hoursMinor: Polymerization or dehydration products.[1]
Frequently Asked Questions (FAQs)

Q1: I see a "Ghost Peak" that shifts retention time depending on my mobile phase pH. What is it? A: This is likely the Epoxide . Epoxides are reactive electrophiles.[1] If your mobile phase is acidic, the epoxide might be hydrolyzing on-column to the diol, causing peak broadening or shifting. Ensure your sample diluent is neutral and analyze rapidly.[1]

Q2: Is the degradation to the epoxide reversible? A: Generally, no . While you can open the epoxide back to a chlorohydrin using HCl, you will lose stereochemical purity (racemization) and likely form the regioisomer (primary alcohol, secondary chloride) alongside the original product. Prevention is the only cure.

Q3: How should I store the reference standard of CDE? A: Store as a solid at -20°C under Argon. If in solution, use anhydrous acetonitrile .[1] Avoid DMSO if the sample will be subjected to high temperatures (DMSO can act as an oxidant).[1] Never store in basic buffers.

Q4: Is this molecule genotoxic? A: Warning: Yes, halohydrins and their epoxide degradants are considered Potential Genotoxic Impurities (PGIs) due to their alkylating ability.[1] Handle with extreme caution in a fume hood. The epoxide degradant is more reactive towards DNA than the parent chlorohydrin.

References
  • Mechanism of Chlorohydrin Cyclization

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

    • Context: Standard mechanistic foundation for halo-alcohol to epoxide conversion.[1]

  • Biocatalytic Synthesis & Stability of Chiral Halohydrins

    • Wang, Y., et al. (2019).[1] "Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol." ResearchGate.[1][2][3]

    • Relevance: Describes the analogous 2,4-dichloro isomer, confirming the ketone-to-alcohol pathway and stability concerns during extraction.
  • Hydrolysis of Chlorinated Alcohols

    • Janssen, D. B., et al. (1994).[1] "Bacterial dehalogenation of chlorinated alkanes and alcohols." Euro Chlor / PubMed.

    • Relevance: Establishes the hydrolytic pathway to diols and the role of dehalogenases, relevant for biological stability.
  • Genotoxicity of Haloalcohols

    • Hovorka, S. W., et al. (2022).[1][4] "Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol." Biomedical Chromatography.

    • Relevance: Highlights the PGI status of chloroethanol derivatives and analytical detection str

Sources

common side reactions in the synthesis of chlorinated alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of chlorinated alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these important chemical transformations. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.

Frequently Asked Questions & Troubleshooting Guides
Synthesis from Alkenes (e.g., Halohydrin Formation)

Question 1: My chlorohydrin synthesis from an alkene is producing a significant amount of the corresponding vicinal dichloride. What is causing this, and how can I prevent it?

Answer:

The formation of a vicinal dichloride is a classic and common side reaction in the synthesis of chlorohydrins from alkenes. This occurs due to a competing nucleophilic attack on the key intermediate, the cyclic chloronium ion.

The Underlying Mechanism:

The reaction is initiated by the electrophilic addition of a chlorine source (often hypochlorous acid, HOCl, generated in situ from sources like chlorine gas in water) to the alkene's double bond. This forms a highly reactive, three-membered cyclic chloronium ion intermediate.[1] In the desired pathway, a water molecule acts as the nucleophile, attacking one of the carbons of the chloronium ion, leading to the formation of the chlorohydrin after deprotonation.

However, if chloride ions (Cl⁻) are present in high concentration, they can act as a competing nucleophile, attacking the chloronium ion to yield the vicinal dichloride byproduct.[2] A primary source of these competing chloride ions is the hydrochloric acid (HCl) that can be present or generated, especially when using chlorine gas and water to produce hypochlorous acid.[2][3]

Troubleshooting Protocol to Minimize Dichloride Formation:

  • Control the Chloride Ion Concentration:

    • Use a Non-Chloride Chlorine Source: Instead of Cl₂ gas in water, consider using N-chlorosuccinimide (NCS) in the presence of water. NCS provides an electrophilic chlorine source without introducing a high concentration of chloride ions.

    • Buffering the Reaction: If using a chlorine source that generates HCl, consider adding a non-nucleophilic base or a buffer to neutralize the acid as it forms, thereby reducing the free chloride ion concentration.

  • Solvent Choice and Water Concentration:

    • High Water Concentration: Ensure that water is present in a significant molar excess relative to the alkene. This increases the statistical probability of a water molecule acting as the nucleophile over a chloride ion. Running the reaction in an aqueous-organic biphasic system or using a co-solvent that is miscible with water can be effective.

  • Temperature Control:

    • Low Temperatures: Running the reaction at lower temperatures (e.g., 0-5 °C) can sometimes improve the selectivity for the chlorohydrin product by slowing down the competing dichloride formation.

Visualizing the Competing Pathways:

Here is a diagram illustrating the desired reaction pathway versus the common side reaction:

G cluster_0 Chlorohydrin Synthesis from Alkene Alkene Alkene (R-CH=CH-R') Chloronium Cyclic Chloronium Ion Intermediate Alkene->Chloronium Electrophilic Addition Chlorohydrin Desired Product: Chlorohydrin Chloronium->Chlorohydrin Nucleophilic Attack by Water Dichloride Side Product: Vicinal Dichloride Chloronium->Dichloride Nucleophilic Attack by Chloride Ion ClSource + Cl+ ClSource->Chloronium H2O + H₂O (Nucleophile) H2O->Chloronium Cl_ion + Cl⁻ (Competing Nucleophile) Cl_ion->Chloronium

Caption: Competing nucleophilic attack on the cyclic chloronium ion.

Question 2: I am observing poor regioselectivity in my halohydrin formation from an unsymmetrical alkene. How can I control which constitutional isomer is formed?

Answer:

The issue of regioselectivity arises when the two carbons of the double bond in your starting alkene are not equally substituted. The nucleophile (water) will preferentially attack one of these carbons in the cyclic chloronium ion intermediate.

The Governing Principle (Markovnikov's Rule for Halohydrins):

In the formation of halohydrins, the nucleophile (water) will preferentially attack the more substituted carbon of the cyclic chloronium ion, while the halogen attaches to the less substituted carbon.[4] This is because the more substituted carbon can better stabilize the partial positive charge that develops during the transition state of the ring-opening.

Troubleshooting and Optimization of Regioselectivity:

  • Choice of Halogenating Agent: While the general principle holds, the nature of the halogenating agent can influence the stability and structure of the halonium ion, which in turn can affect regioselectivity. For chlorohydrins, reagents like trichloroisocyanuric acid in aqueous acetone can offer good regioselectivity.[5]

  • Use of Lewis Acids: Certain Lewis acids can be used to influence the regioselectivity of epoxide ring-opening to form halohydrins, which is a related transformation. For instance, SnCl₄ and TiCl₄ have been shown to promote regiodivergent openings of unsymmetrical phenonium ions, a concept that can be extended to chloronium ions.[5]

  • Substrate Control: If possible, modifying the substituents on the alkene can create a stronger electronic bias, leading to a more pronounced preference for nucleophilic attack at one carbon over the other.

Synthesis from Glycerol

Question 3: My glycerol-to-dichloropropanol reaction is showing low conversion and the formation of unwanted byproducts. What are the likely causes?

Answer:

The synthesis of dichloropropanols (DCP), primarily 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, from glycerol is a key step in the bio-based production of epichlorohydrin.[6][7] Low yields and byproduct formation are often linked to several critical reaction parameters.

Key Intermediates and Potential Pitfalls:

The reaction proceeds through the formation of monochlorohydrins (1-chloro-2,3-propanediol and 2-chloro-1,3-propanediol) as intermediates, which are then further chlorinated to the desired dichloropropanols.[1]

Troubleshooting Guide for Glycerol Hydrochlorination:

Problem Potential Cause(s) Troubleshooting Steps
Low Conversion Catalyst Inactivity: The carboxylic acid catalyst (e.g., acetic acid) may be insufficient or inappropriate for the specific conditions.[1]- Optimize Catalyst Loading: Titrate the catalyst concentration to find the optimal level for your system. - Screen Catalysts: Test different carboxylic acid catalysts to identify the most effective one.
Suboptimal Temperature: The reaction is too slow at low temperatures, while excessively high temperatures can promote side reactions.[1]- Temperature Optimization: Conduct a temperature screening study (e.g., in 10°C increments) to find the ideal balance between reaction rate and selectivity.
Water Content: The presence of water, either from reagents or formed as a byproduct, can inhibit the reaction.[1]- Use Anhydrous Reagents: Ensure your glycerol and other reagents are as dry as possible. - Water Removal: If feasible for your setup, consider methods for in-situ water removal.
Formation of Over-chlorinated or Oligomeric Byproducts Excessive Reaction Time/Temperature: Prolonged exposure to harsh conditions can lead to further reactions.- Reaction Monitoring: Closely monitor the reaction progress (e.g., by GC or TLC) and quench it once the desired conversion is reached. - Revisit Temperature Profile: A lower reaction temperature for a longer duration might be preferable to a high temperature for a short time.

Visualizing the Glycerol to Dichloropropanol Pathway:

G cluster_1 Glycerol Hydrochlorination Glycerol Glycerol Monochlorohydrins Monochlorohydrin Intermediates (Mixture of Isomers) Glycerol->Monochlorohydrins Dichloropropanols Desired Product: Dichloropropanols (Mixture of Isomers) Monochlorohydrins->Dichloropropanols Byproducts Over-chlorinated/ Oligomeric Byproducts Dichloropropanols->Byproducts Excessive Time/ Temperature HCl_Catalyst + HCl (Carboxylic Acid Catalyst) HCl_Catalyst->Glycerol HCl_Catalyst->Monochlorohydrins

Caption: Reaction pathway from glycerol to dichloropropanols.

General Chlorination of Alcohols

Question 4: I am attempting to convert a secondary alcohol to a secondary alkyl chloride using thionyl chloride (SOCl₂), but I am getting a mixture of products, including rearranged isomers. Why is this happening?

Answer:

The use of thionyl chloride is a common method for converting alcohols to alkyl chlorides. However, the reaction mechanism can be complex and may proceed through pathways that allow for carbocation rearrangements, especially with secondary alcohols that can form relatively stable carbocations.

Mechanistic Considerations and Side Reactions:

The reaction of an alcohol with thionyl chloride first forms a chlorosulfite intermediate.[8] The decomposition of this intermediate to the alkyl chloride can proceed through different mechanisms:

  • Sₙi (Internal Nucleophilic Substitution): This mechanism involves a tight ion pair and typically results in retention of configuration at the stereocenter.[8]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a nucleophilic solvent or additive (like pyridine), an Sₙ2 pathway can occur, leading to inversion of configuration.

  • Sₙ1 (Unimolecular Nucleophilic Substitution): If the substrate can form a stable carbocation, the chlorosulfite can decompose via an Sₙ1 pathway. This carbocation intermediate is planar and can be attacked from either face, leading to racemization. More importantly, this carbocation can undergo rearrangements (e.g., hydride or alkyl shifts) to form a more stable carbocation before being trapped by the chloride ion. This leads to the formation of isomeric alkyl chlorides.[8]

Troubleshooting Carbocation Rearrangements:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can disfavor the formation of a free carbocation, potentially promoting a more concerted Sₙi or Sₙ2-like mechanism.

  • Use a Non-polar Solvent: Solvents that can stabilize carbocations (polar, protic solvents) will favor the Sₙ1 pathway. Using a non-polar solvent can help to suppress carbocation formation.

  • Add a Base: The addition of a non-nucleophilic base can prevent the buildup of HCl, which can catalyze carbocation formation and rearrangements.[8] Pyridine is often used, which can also promote an Sₙ2 mechanism.

  • Consider an Alternative Chlorinating Agent: For substrates prone to rearrangement, consider using a milder chlorinating agent or a different method altogether, such as the Appel reaction (using PPh₃ and CCl₄), which generally proceeds with inversion of configuration and is less prone to rearrangements.[9][10]

References
  • Chlorohydrin synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

  • Hypochlorous acid. Wikipedia. [Link]

  • replacing the -oh group in alcohols by a halogen. Chemguide. [Link]

  • What is the chemical reaction of Alkenes HOCl? Quora. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Synthesis of Epichlorohydrin from Glycerol. Hydrochlorination of Glycerol. ResearchGate. [Link]

  • Synthesis of alkyl chlorides. Organic Chemistry Portal. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Preparation of chlorohydrins.
  • A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Scientific Research Publishing. [Link]

  • A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl 3. ResearchGate. [Link]

  • Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]

  • Dehydroclorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. [Link]

  • Tishchenko reaction. Wikipedia. [Link]

Sources

enhancing enantioselectivity in chiral alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Enantioselectivity in Asymmetric Reduction

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide is not a textbook; it is a troubleshooting ecosystem designed for researchers facing stalled optimization in chiral alcohol synthesis. We focus on the three dominant methodologies: Transition Metal Catalysis (Noyori/ATH) , Biocatalysis (KREDs) , and Organocatalysis (CBS) .

Quick Diagnostic Matrix

If you are experiencing low enantiomeric excess (ee), identify your catalyst class below to jump to the relevant module.

Catalyst SystemPrimary Failure ModeImmediate Action
Ru/Rh/Ir (Metal) Competitive non-selective background reactionCheck H₂ Pressure & Base: High pressure often accelerates the non-selective pathway.
Enzymatic (KRED) Solvent-induced denaturation or pH driftCheck Buffer & Co-solvent: Verify DMSO/IPA concentration is <10% (unless engineered) and pH is clamped.
Borane (CBS) Moisture contaminationCheck Water Content: Even ppm levels of H₂O trigger non-selective borohydride reduction.
Module 1: Transition Metal Catalysis (Noyori & ATH)

Focus: Ruthenium-diamine-diphosphine complexes (e.g., Ru-BINAP-DAIPEN) and Asymmetric Transfer Hydrogenation (ATH).

The Mechanistic Logic

In Noyori-type hydrogenation, enantioselectivity is governed by the metal-ligand-substrate (MLS) interaction. The reaction proceeds via an outer-sphere mechanism where the hydride (from Ru-H) and the proton (from N-H of the diamine) are transferred simultaneously to the C=O bond.

  • The Causality of Low ee: If the N-H proton is absent (wrong ligand) or if the substrate coordinates improperly due to steric clash, the reaction reverts to a non-selective inner-sphere mechanism.

Visualizing the Mechanism (ATH)

The following diagram illustrates the critical "six-membered transition state" required for high stereoselection.

ATH_Mechanism cluster_0 Active Catalyst Species Ru_Complex Ru(II)-H (Hydride Donor) TS 6-Membered Transition State (Face Selective) Ru_Complex->TS Hydride Transfer Ligand_NH Ligand N-H (Proton Donor) Ligand_NH->TS Proton Transfer Ketone Prochiral Ketone (Substrate) Ketone->TS Coordination Product Chiral Alcohol (High ee) TS->Product Release

Caption: The concerted transfer of H- (hydride) and H+ (proton) locks the substrate orientation, ensuring high enantioselectivity.

Troubleshooting FAQ: Metal Catalysis

Q: My conversion is 100%, but ee is stuck at 75%. What is happening? A: You likely have a background reaction .

  • Diagnosis: Run a blank reaction with no chiral ligand (just the metal precursor and base) under your standard conditions. If you see conversion >5%, the achiral metal species is catalyzing a racemic reduction.

  • Fix:

    • Lower Temperature: Selectivity is enthalpically driven; lower T favors the organized TS.

    • Lower H₂ Pressure: In hydrogenation, high pressure can saturate the metal, promoting the less selective pathway.

    • Clean the Precursor: Ensure your [RuCl2(p-cymene)]2 is free of uncomplexed Ru species.

Q: The reaction stops at 50% conversion. A: This is often product inhibition or catalyst deactivation .

  • Fix: In Transfer Hydrogenation (ATH), the acetone byproduct can re-coordinate. Use a continuous argon sparge to remove acetone (equilibrium shift).

Protocol: Ru-TsDPEN Transfer Hydrogenation

Standard Operating Procedure for Benzyl-Ketone Reduction

  • Catalyst Prep: In a glovebox, mix [RuCl2(p-cymene)]2 (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv) in anhydrous 2-Propanol. Heat to 80°C for 20 min (orange solution turns red).

  • Substrate Addition: Cool to RT. Add ketone (1.0 equiv).[1]

  • Initiation: Add HCOONa (5.0 equiv) and H2O (to make a 1:1 IPA/Water azeotrope) OR use KOtBu (0.1 equiv) if using pure IPA as reductant.

  • Monitoring: Stir at 25°C. Monitor via chiral HPLC.

  • Quench: Filter through a silica plug to remove Ru before analysis.

Module 2: Biocatalysis (Ketoreductases - KREDs)

Focus: Enzymatic reduction using cofactor-dependent KREDs/ADHs.

The Mechanistic Logic

Enzymes are "soft" catalysts. They rely on a precise lock-and-key fit.

  • The Causality of Low ee: Unlike metals, enzymes rarely give "moderate" ee (e.g., 60%). They usually give >99% or <5% (if the substrate binds backward). If ee is low, it's often because the substrate is too small for the pocket (flopping around) or you have a racemic background reaction from the cofactor itself (rare but possible).

Decision Tree: KRED Optimization

KRED_Workflow Start Start: KRED Screening Check_EE Check Enantioselectivity (ee) Start->Check_EE High_EE ee > 98% Check_EE->High_EE Good Low_EE ee < 90% Check_EE->Low_EE Poor Solubility Check Solubility High_EE->Solubility Optimize Yield Pocket Substrate Engineering Low_EE->Pocket Fit Issue Cosolvent Add DMSO/IPA (5-10%) Solubility->Cosolvent Bulky Add Bulky Protecting Group Pocket->Bulky Restrict Binding Modes

Caption: Decision logic for optimizing enzymatic reductions. Substrate modification is often faster than enzyme evolution.

Troubleshooting FAQ: Biocatalysis

Q: The enzyme precipitates when I add the substrate. A: This is solvent shock .

  • Fix: Dissolve the substrate in a water-miscible solvent (DMSO, MeOH) first. Add this solution dropwise to the stirring buffer containing the enzyme. Do not exceed 10% v/v organic solvent unless using an engineered "solvent-tolerant" KRED.

Q: I need to scale up, but NADP+ is too expensive. A: You must use a Cofactor Regeneration System . Never use stoichiometric cofactor.

  • System 1 (IPA): Uses Isopropanol as the hydride donor (coupled with the KRED).[2] Drawback: Equilibrium limited.

  • System 2 (GDH): Add Glucose Dehydrogenase (GDH) and Glucose.[2] This drives the reaction to completion by oxidizing glucose to gluconolactone (irreversible).

Module 3: Organocatalysis (CBS Reduction)

Focus: Corey-Bakshi-Shibata reduction using Borane and chiral Oxazaborolidines.

The Mechanistic Logic

The CBS catalyst acts as a "chiral shuttle." It binds BH3, activating it, and simultaneously coordinates the ketone.[3][4]

  • The Causality of Low ee: The "Uncatalyzed Background Reaction." Borane (BH3) is a strong reducing agent on its own. If the CBS catalyst is slow, or if the temperature is too high, free BH3 will reduce the ketone racenically.

Critical Protocol: Moisture Control in CBS

Failure to follow this results in <50% ee.

  • Drying: Flame-dry all glassware under vacuum. Cool under Ar.

  • Solvent: THF must be distilled from Na/Benzophenone or passed through an activated alumina column immediately before use. Water content must be <50 ppm.

  • Addition Order (The "Inverse Addition"):

    • Wrong: Mixing Catalyst + Ketone and adding Borane.[1][4] (High risk of background reaction).

    • Right: Mix Catalyst + Borane in the flask. Cool to -78°C (or -20°C). Slowly add the Ketone (diluted in THF) via syringe pump.

    • Why? This ensures the ketone always encounters the catalyst-borane complex (fast, selective) rather than free borane (slow, non-selective).

Comparative Data Summary
MetricMetal Catalysis (Ru-ATH)Biocatalysis (KRED)Organocatalysis (CBS)
Typical ee 90-99%>99%85-98%
Substrate Scope Broad (Aryl/Alkyl ketones)Specific (Requires screening)Broad (Aryl/Alkyl ketones)
Scale-up Cost Moderate (Ru is pricey)Low (at scale)Moderate (Borane safety)
Water Tolerance Moderate (ATH uses water)Excellent (Water is solvent)Zero (Strictly Anhydrous)
Reaction Time 1-12 Hours12-48 Hours1-2 Hours
References
  • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition.

  • Corey, E. J., Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.

  • Hollmann, F., et al. (2021).[4] "Enzymatic reduction of ketones." Green Chemistry.

  • Warner, J.C., et al. (2023). "Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols." Chemical Communications.[4][5]

  • Ikariya, T., Blacker, A. J. (2007). "Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts." Accounts of Chemical Research.

Sources

Technical Support Center: Stability of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to the Stability of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a chiral chlorohydrin that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Like many chlorohydrins, its stability in solution is a critical factor that can influence reaction yields, impurity profiles, and the overall success of a synthetic route. The presence of a benzylic alcohol and an adjacent chloro-substituted carbon makes the molecule susceptible to several degradation pathways. Understanding and controlling these degradation processes is paramount for reproducible and reliable experimental outcomes.

This guide will delve into the primary stability challenges, their underlying chemical principles, and practical solutions to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter related to the instability of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol in solution.

Issue 1: Unexpectedly Low Yield or Disappearance of Starting Material

Symptoms:

  • Low recovery of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol after a reaction or workup.

  • Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, GC).

  • A gradual decrease in the concentration of the compound in a prepared stock solution over time.

Potential Causes & Solutions:

  • Cause A: Hydrolysis (pH-dependent)

    • Explanation: Chlorohydrins can undergo hydrolysis, which can be catalyzed by both acids and bases. Under basic conditions, the hydroxyl group can be deprotonated, leading to an intramolecular nucleophilic attack on the carbon bearing the chlorine, forming an epoxide (3,4-dichloro-styrene oxide) via an intramolecular Williamson ether synthesis. Under acidic conditions, the hydroxyl group can be protonated, making it a good leaving group (water), which can facilitate nucleophilic attack by water or other nucleophiles present in the medium.

    • Solution:

      • pH Control: Maintain the pH of your solution within a neutral range (ideally pH 6-7.5) to minimize both acid- and base-catalyzed hydrolysis. Use buffered solutions where appropriate.

      • Avoid Strong Acids and Bases: If your experimental protocol involves the use of strong acids or bases, consider adding them at low temperatures and for the shortest possible duration. Quench the reaction promptly to neutralize the pH.

  • Cause B: Thermal Degradation

    • Explanation: Elevated temperatures can promote the elimination of hydrogen chloride (HCl) to form a substituted styrene derivative. Dehydration to form an enol, which then tautomerizes, is also a possibility at higher temperatures. Studies on similar compounds like 2-chloroethanol have shown decomposition at elevated temperatures to form acetaldehyde and HCl.[1]

    • Solution:

      • Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature.

      • Storage: Store stock solutions of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol at refrigerated temperatures (2-8 °C) and protected from light.[2] For long-term storage, consider storing at -20 °C.

  • Cause C: Incompatible Solvents and Reagents

    • Explanation: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Oxidizing agents can convert the alcohol to a ketone or aldehyde. Acid chlorides and anhydrides can acylate the hydroxyl group, leading to side products.

    • Solution:

      • Reagent Compatibility Check: Before starting your experiment, ensure that all reagents are compatible with the chlorohydrin functional group.

      • Solvent Selection: Use aprotic solvents if solvolysis is a concern. If protic solvents are necessary, be mindful of their potential to act as nucleophiles. The rate of solvolysis is influenced by solvent polarity.[3][4][5]

Issue 2: Formation of a Viscous or Insoluble Material in Solution

Symptom:

  • The solution becomes cloudy, or a precipitate/oily layer forms over time.

Potential Causes & Solutions:

  • Cause: Polymerization of Degradation Products

    • Explanation: The formation of reactive intermediates, such as epoxides or styrenic compounds, can lead to subsequent polymerization, especially in the presence of acidic or basic catalysts.

    • Solution:

      • Strict pH and Temperature Control: By minimizing the initial degradation of the starting material, the formation of these polymer-prone intermediates can be prevented.

      • Use of High-Purity Solvents: Impurities in solvents can sometimes initiate polymerization. Always use high-purity, degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol?

A1: The two primary degradation pathways are:

  • Intramolecular Cyclization (Epoxidation): This is typically favored under basic conditions and results in the formation of 3,4-dichloro-styrene oxide and a chloride ion.

  • Elimination/Dehydration: This can be promoted by heat and results in the loss of HCl or water. Mass spectrometry fragmentation patterns of similar compounds show a ready loss of water and chlorine.[1]

Degradation Pathways 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol 3,4-dichloro-styrene oxide 3,4-dichloro-styrene oxide 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol->3,4-dichloro-styrene oxide Base-catalyzed (Intramolecular Cyclization) Substituted Styrene Derivative Substituted Styrene Derivative 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol->Substituted Styrene Derivative Heat (Elimination of HCl/H2O)

Caption: Primary degradation pathways of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol.

Q2: How does pH affect the stability of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol in aqueous solutions?

A2: The stability is significantly pH-dependent. A U-shaped pH-rate profile is expected, where the compound is most stable in the neutral to slightly acidic pH range.

  • In alkaline solutions (pH > 8): The rate of degradation increases due to the base-catalyzed formation of the corresponding epoxide.

  • In acidic solutions (pH < 5): The rate of degradation can also increase due to acid-catalyzed hydrolysis or elimination reactions.

Q3: What are the recommended storage conditions for solutions of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol?

A3: For optimal stability, solutions should be:

  • Stored at low temperatures (2-8 °C for short-term, -20 °C for long-term).[2][6]

  • Protected from light to prevent potential photodegradation.

  • Stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and gases.

  • Prepared in high-purity, neutral pH solvents.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[7]

  • Methodology: A reversed-phase C18 or C8 column is typically used. The mobile phase often consists of a mixture of acetonitrile or methanol and a buffered aqueous phase to ensure good peak shape and resolution from potential degradants.

  • Detection: The dichlorophenyl chromophore allows for sensitive UV detection, typically in the range of 220-230 nm.

  • Forced Degradation: To validate that the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and ensure they are well-separated from the parent peak.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.

Objective: To generate potential degradation products of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol under various stress conditions.

Materials:

  • 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve a portion in the solvent to prepare a 1 mg/mL solution.

    • Photodegradation: Expose a solution of the compound (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage degradation of the parent compound.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Analyze Base Base Base->HPLC Analysis Analyze Oxidation Oxidation Oxidation->HPLC Analysis Analyze Heat Heat Heat->HPLC Analysis Analyze Light Light Light->HPLC Analysis Analyze Stock Solution Stock Solution Stock Solution->Acid Expose to Stock Solution->Base Expose to Stock Solution->Oxidation Expose to Stock Solution->Heat Expose to Stock Solution->Light Expose to Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Evaluate Identify Degradants & Pathways Identify Degradants & Pathways Data Evaluation->Identify Degradants & Pathways Leads to

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for developing an HPLC method to quantify 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol and separate it from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV/Vis or DAD detector.
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 40% B, increase to 90% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 225 nm
Injection Volume 10 µL

Note: This is a generic starting method and must be optimized and validated for your specific application and instrumentation.

Summary of Stability Profile

ConditionPotential Degradation ProductsMitigation Strategy
Acidic (pH < 5) Hydrolysis products, elimination products (styrene derivatives)Maintain pH in the neutral range (6-7.5); minimize exposure time to acidic conditions; use low temperatures.
Basic (pH > 8) 3,4-dichloro-styrene oxideMaintain pH in the neutral range; avoid strong bases; use low temperatures.
Oxidative (e.g., H₂O₂) Ketone or aldehyde derivatives, ring-opened productsUse degassed solvents; avoid exposure to strong oxidizing agents.
Thermal (> 40 °C) Elimination products (styrene derivatives), dehydration productsConduct reactions at or below room temperature; store solutions at 2-8 °C or frozen.
Photolytic (UV/Vis) Various photodegradation productsProtect solutions from light by using amber vials or wrapping containers in aluminum foil.

References

  • Scite.ai. (n.d.). The thermal decomposition of 2-chloroethanol. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chegg. (2018, November 12). Solved Will rate :) The mechanism for the solvolysis of | Chegg.com. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Rispens, T., Cabaleiro-Lago, C., & Engberts, J. B. F. N. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & Biomolecular Chemistry, 3(4), 597–602. Retrieved from [Link]

  • Tian, L., & Bayen, S. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. Food Chemistry, 248, 230–237. Retrieved from [Link]

  • Organic Chemistry I – Practice Exercise Sn1 and Sn2 Reactions. (n.d.). Retrieved from [Link]

  • Chem 21. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]

  • YouTube. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Retrieved from [Link]

  • YouTube. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. Retrieved from [Link]

  • Chu, Y.-Y., Wang, W.-J., & Wang, M. (2010). Anodic oxidation process for the degradation of 2, 4-dichlorophenol in aqueous solution and the enhancement of biodegradability. Journal of Hazardous Materials, 180(1-3), 247–252. Retrieved from [Link]

  • Hoffmann, M. R., & Weintraub, R. A. (1987). Degradation of 4-Chlorophenol, 3,4-Dichloroaniline, and 2,4,6-Trinitrotoluene in an Electrohydraulic Discharge Reactor. CaltechAUTHORS. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulfate | Request PDF. Retrieved from [Link]

  • PubMed. (2024, May 20). Current advances of chlorinated organics degradation by bioelectrochemical systems: a review. Retrieved from [Link]

  • SciSpace. (2012, February 24). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Solvent Composition on the Miscibility and Physical Stability of Naproxen/PVP K 25 Solid Dispersions Prepared by Cosolvent Spray-Drying | Request PDF. Retrieved from [Link]

  • PubMed. (2007, August 23). The effect of solvation on biomolecular conformation: 2-amino-1-phenylethanol. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of Chlorinated and Non-chlorinated VOCs from Pharmaceutical Industries | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of Chlorinated Compounds—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). The effect of solvation on biomolecular conformation: 2-amino-1-phenylethanol. Retrieved from [Link]

  • PMC. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane. Retrieved from [Link]

  • PubMed. (2011, April 21). Thermal decomposition of ethanol. 4. Ab initio chemical kinetics for reactions of H atoms with CH3CH2O and CH3CHOH radicals. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation & Regeneration in Chlorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Box" of Deactivation

In chlorinated compound synthesis—specifically ethylene oxychlorination to EDC (1,2-dichloroethane) or hydrochlorination of glycerol—the catalyst is not a static tool; it is a dynamic phase that evolves under the stress of HCl, moisture, and thermal cycling.

We often see users treat catalyst failure as a binary event (Working vs. Broken). This is incorrect. Deactivation is a progressive accumulation of coke (carbonaceous deposits) , active phase volatility , and sintering . This guide replaces guesswork with a diagnostic protocol to extend catalyst life and determine when regeneration is scientifically viable.

Module 1: Diagnostic Troubleshooting Matrix

Do not guess. Use this matrix to correlate physical symptoms with chemical root causes before attempting regeneration.

SymptomPrimary IndicatorRoot CauseValidation Method (Self-Check)
High Pressure Drop (

)
Flow restriction across the bedCoking / Fouling Polymers form "bridges" between pellets, or fines plug the void space.TGA (Thermogravimetric Analysis): Significant weight loss in air >350°C indicates carbon burn-off.
Loss of Conversion Reactant breakthrough (e.g., high unreacted C2H4)Active Phase Loss / Sintering CuCl2 has volatilized or Cu crystallites have agglomerated, reducing surface area.ICP-OES / BET: Low Cu wt% (leaching/volatility) or low surface area (sintering).
"Stickiness" / Agglomeration Fluid bed defluidization or fixed bed channelingEutectic Melt Formation Excessive CuCl2 loading or "hot spots" causing the salt phase to melt.Visual Inspection: Clumps of catalyst fused together; "Rat-holing" in the reactor.
Selectivity Shift Increase in combustion products (CO/CO2)Thermal Degradation Hot spots (>300°C) favor deep oxidation over chlorination.Temperature Profile: Check thermocouples for historical excursions >280°C.

Module 2: Deactivation Mechanisms (The "Why")

Coking: The Silent Killer

In chlorination, "coke" is not just carbon. It is often a matrix of chlorinated polyaromatics .

  • Mechanism: Strong acid sites on the support (e.g.,

    
    -Al2O3) catalyze the oligomerization of byproducts (like ethyl chloride or vinyl chloride).
    
  • The Danger: These oligomers block pore mouths. If the coke is "soft" (hydrogen-rich), it can be burned off. If it ages into "hard" graphitic coke (hydrogen-deficient), it requires temperatures that may damage the support.

The Volatility Trap (Specific to Copper)

Unlike noble metals, Copper(II) Chloride (


) is volatile.
  • Migration: At

    
    , 
    
    
    
    creates a vapor pressure. It migrates from the hot spot and redeposits in cooler zones downstream.
  • Consequence: The hot zone loses activity (conversion drop), while the cool zone suffers pore plugging (pressure drop).

Module 3: Regeneration Protocols

WARNING: Regeneration involves exothermic oxidative reactions. Failure to control temperature will permanently sinter the catalyst.

Protocol A: Oxidative Coke Burn-Off (In-Situ)

Applicability: Fixed bed reactors with coking issues but intact active phase.

  • Inert Purge:

    • Stop hydrocarbon and HCl feed.

    • Purge with

      
       at operating temperature (
      
      
      
      ) until hydrocarbon detector reads zero.
  • Lean Air Injection (The Critical Step):

    • Introduce Air into the

      
       stream. Start with 0.5 - 1.0 vol% Oxygen .
      
    • Monitor: Watch the "exotherm wave" move through the bed.

    • Limit: Do not allow bed temperature to exceed 450°C . If

      
       spikes, cut Air immediately.
      
  • Ramp & Soak:

    • Gradually increase

      
       concentration to 21% (Air) only after the exotherm subsides.
      
    • Raise temperature to 450-500°C and hold for 4-6 hours. This mineralizes the hard coke.

  • Re-Oxychlorination (Redistribution):

    • Cool to operating temp (

      
      ).
      
    • Feed

      
       + 
      
      
      
      (No ethylene) for 2 hours.
    • Why? This converts any Copper Oxide (

      
      ) formed during burn-off back into the active Copper Chloride (
      
      
      
      ) phase and redistributes it over the alumina surface.
Protocol B: Chemical Washing (Ex-Situ)

Applicability: Poisoning by alkali metals or heavy soluble salts.

  • Note: Rarely used for large-scale industrial oxychlorination due to cost/complexity, but viable for smaller batch reactors. Involves washing with dilute acid (HCl) to resolubilize surface contaminants, followed by drying and calcination.

Visualizing the Decision Logic

Use this workflow to determine the correct course of action.

CatalystDiagnosis Start Symptom Detected CheckDP Check Pressure Drop (ΔP) Start->CheckDP HighDP High ΔP? CheckDP->HighDP Coking Diagnosis: Coking/Fouling HighDP->Coking Yes CheckConv Check Conversion % HighDP->CheckConv No ActionBurn Action: Oxidative Burn-off (Protocol A) Coking->ActionBurn LowConv Low Conversion? CheckConv->LowConv CheckSel Check Selectivity (CO/CO2 formation) LowConv->CheckSel Yes HighCombustion High Combustion? CheckSel->HighCombustion ThermalDeg Diagnosis: Thermal Sintering (Irreversible) HighCombustion->ThermalDeg Yes Volatilization Diagnosis: Active Phase Loss (Volatilization) HighCombustion->Volatilization No ActionReplace Action: Replace Catalyst ThermalDeg->ActionReplace ActionAdd Action: Add Fresh Catalyst (Top-off) Volatilization->ActionAdd

Figure 1: Decision logic for diagnosing catalyst failure modes based on observable reactor metrics.

Frequently Asked Questions (FAQs)

Q1: Can I skip the HCl treatment step after the air burn-off? A: No. During the air burn-off, the active species (


) converts to Copper Oxide (

).

is significantly less active for chlorination and may aggregate. The HCl treatment (Step 4 in Protocol A) is chemically necessary to convert the phase back to

and, crucially, to help redistribute the copper over the support surface via the formation of transient volatile species.

Q2: My catalyst turned green to black. Is it dead? A: Not necessarily.

  • Green: Typical color of hydrated/oxidized Copper (

    
    ).
    
  • Brown/Black: Usually indicates Coke deposition or formation of

    
    .
    
  • Test: Run a TGA.[1] If weight loss occurs in air between 300-500°C, it is coke, and the catalyst is likely regenerable. If it remains black after 500°C calcination, you may have formed irreversible copper spinels (inactive).

Q3: How do I prevent "stickiness" in my fluid bed reactor? A: Stickiness is caused by the low melting point of the active salt phase.

  • Avoid high K/Cu ratios: Alkali promoters lower the melting point.

  • Temperature Control: Keep the bed temperature below 260°C.

  • Fluidization Velocity: Ensure superficial gas velocity is sufficient to break weak agglomerates.

Q4: Why did my pressure drop increase after regeneration? A: You likely exceeded the thermal limit during burn-off. If the temperature spiked >700°C (even locally), the alumina support may have collapsed (phase transition from


 to 

-alumina), causing pellet shrinkage and dust formation. This is irreversible.

References

  • Spector, M. et al. (1994). Catalyst and process for oxychlorination of ethylene to EDC. US Patent 5,292,703. Link

  • Leofanti, G. et al. (2002). Deactivation of copper oxychlorination catalysts. Journal of Catalysis. Link

  • Zhernosek, V.M. et al. (2015). Kinetic and Modeling Study of the Ethylene Oxychlorination. Ind. Eng. Chem. Res. Link

  • Argyle, M.D. & Bartholomew, C.H. (2015). Mechanisms of Catalyst Deactivation. Catalysts, MDPI. Link

  • Westlake Vinnolit. (2024). EDC Oxychlorination Process Description. Link

Sources

optimizing quenching procedures for hydride reductions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Hydride Reduction Quenching Protocols Status: Active | Operator: Senior Application Scientist | Ticket ID: HYD-OPT-2024

System Overview & Safety Directive

Welcome to the Hydride Reduction Optimization Center. You are likely here because your flask contains a gray, gelatinous emulsion, or you are concerned about the violent evolution of hydrogen gas.

Critical Safety Warning: Hydride reductions (LiAlH₄, NaBH₄, DIBAL-H) generate hydrogen gas (


) upon quenching.
  • Stoichiometry of Danger: Theoretically, 1 mole of unreacted LiAlH₄ can release up to 4 moles of

    
     gas.
    
  • Induction Risk: Aluminum salts can form a hard "crust" over unreacted hydride. Breaking this crust physically can lead to a sudden, explosive release of gas. Never scrape a crusted hydride flask without proper inert gas flow and shielding.

Visual Decision Matrix: Selecting Your Quench Protocol

Before proceeding, determine the correct workflow based on your reagent and scale.

QuenchDecision Start Select Reagent LAH LiAlH4 (LAH) Start->LAH DIBAL DIBAL-H Start->DIBAL NaBH4 NaBH4 Start->NaBH4 ScaleCheck Scale > 10g or Acid Sensitive? LAH->ScaleCheck TempCheck Reaction Temp? DIBAL->TempCheck BoronCheck Product Stability? NaBH4->BoronCheck Fieser Fieser Workup (Granular Precipitate) ScaleCheck->Fieser No (Standard) Rochelle Rochelle's Salt (Solubilizes Salts) ScaleCheck->Rochelle Yes (Large/Sensitive) ColdQuench MeOH (-78°C) -> Rochelle's (RT) TempCheck->ColdQuench Standard (-78°C) AcidQuench Dilute Acid / NH4Cl BoronCheck->AcidQuench

Figure 1: Decision matrix for selecting the optimal quenching strategy based on reagent type and experimental constraints.

Ticket #1: The "Grey Sludge" Nightmare (LiAlH₄)

User Issue: "I quenched my LiAlH₄ reaction with water, and now I have a thick, grey emulsion that won't filter. My product is trapped."

Root Cause: When LiAlH₄ is quenched with water alone, it forms aluminum hydroxide (


). This species creates a gelatinous polymeric network that traps organic molecules and clogs filter frits.

Solution A: The Fieser Workup (Standard Protocol) This method forces the formation of granular aluminates (


) rather than the gelatinous hydroxide. It is ideal for small-to-mid-scale reactions (<10g LAH).

The "1:1:3" Rule: For every 1 gram of LiAlH₄ used (not mmol, but grams), follow this strict addition sequence:

StepReagentAmountPurpose
1 Water 1 mL Quenches active hydride; releases

.
2 15% NaOH 1 mL Converts gelatinous

to granular aluminate.
3 Water 3 mL Hydrates the salts to facilitate filtration.[1][2][3][4]

Protocol:

  • Dilute the reaction mixture with diethyl ether (even if run in THF, ether helps precipitation).

  • Cool to 0°C.

  • Add the reagents in the table above slowly with vigorous stirring.

  • Crucial Step: Warm to room temperature and stir for 15–30 minutes. You must see the precipitate turn from grey slime to a white, sandy solid.

  • Add anhydrous

    
     to dry the solution.
    
  • Filter through a porous glass frit or Celite.

Solution B: Rochelle’s Salt (For Large Scale or Sensitive Substrates) If the Fieser method fails or you are running a large scale (>20g LAH), the exotherm from Fieser is too dangerous.

The Mechanism: Potassium Sodium Tartrate (Rochelle’s Salt) acts as a bidentate ligand. It chelates the aluminum ion, breaking the emulsion and keeping the aluminum species in the aqueous phase.

Protocol:

  • Quench excess hydride with Ethyl Acetate (gentler than water).[3][5]

  • Add a saturated aqueous solution of Rochelle's Salt (approx. 20-50 mL per gram of LAH).

  • Stir vigorously at Room Temperature.

  • Patience is key: This biphasic mixture may require stirring for 1–3 hours. The layers will eventually separate cleanly.[3]

Ticket #2: DIBAL-H Gelation

User Issue: "I used DIBAL-H to reduce an ester to an aldehyde at -78°C. Upon quenching, the mixture turned into a solid gel."

Root Cause: DIBAL-H residues are amphoteric and highly Lewis acidic. Quenching directly with water at low temperatures freezes the aluminum hydrates into a gel lattice.

The "Double Quench" Protocol: You must destroy the hydride before introducing the water required to solubilize the salts.

Protocol:

  • Maintain -78°C: Do not warm the reaction yet.

  • Protic Quench: Add Methanol (MeOH) dropwise. This destroys the hydride bond to form

    
     and methoxy-aluminum species, which are less reactive.
    
    • Caution: This is exothermic.[2][3][4]

  • Complexation: Add saturated Rochelle’s Salt solution.

  • Warm Up: Remove the cooling bath and allow to warm to Room Temperature.

  • Stir: Stir until the two layers (organic and aqueous) are distinct and clear. This often takes longer for DIBAL than LAH.

Ticket #3: Borohydride (NaBH₄) Persistence

User Issue: "I quenched my Sodium Borohydride reaction with water, but gas is still evolving during extraction."

Root Cause: Boron complexes are surprisingly stable in water, especially at high pH (which is generated as the hydride reacts with water, forming NaOH). The intermediate borates can "hang on" to the product or slowly release hydrogen.

Solution: You must lower the pH to break the Boron-Oxygen bonds.

Protocol:

  • Add dilute acid (1M HCl or saturated

    
    ) dropwise until pH < 7.
    
  • Stir for 20 minutes.

  • Note: If your product is acid-sensitive (e.g., acetals), use Acetone to quench.[3][5] Acetone reacts with NaBH₄ to form isopropanol, safely consuming the hydride without acid.

Summary of Quenching Agents

AgentTarget ReagentMechanismBest For
Water/NaOH (Fieser) LiAlH₄Granular precipitationStandard scale; simple filtration.
Rochelle's Salt LiAlH₄, DIBAL-HChelation/SolubilizationLarge scale; emulsions; acid-sensitive products.
Glauber's Salt (

)
LiAlH₄Slow water releaseHigh safety requirements; avoiding free water.
Acetone NaBH₄Chemical consumptionAcid-sensitive compounds.[3]

Workflow Visualization: The Fieser Method

FieserFlow Step1 1. Cool to 0°C Dilute with Ether Step2 2. Add Water (1 mL/g LAH) Step1->Step2 Careful! H2 Gas Step3 3. Add 15% NaOH (1 mL/g LAH) Step2->Step3 Forms Aluminate Step4 4. Add Water (3 mL/g LAH) Step3->Step4 Hydration Step5 5. Warm to RT Stir 15 mins Step4->Step5 Granulation Step6 6. Add MgSO4 Filter Precipitate Step5->Step6 Isolation

Figure 2: Step-by-step execution of the Fieser workup protocol.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The original source of the 1:1:3 stoichiometry).
  • University of Rochester. Not Voodoo: Workup for Aluminum Hydride Reductions. Available at: [Link][1]

  • Organic Syntheses. Discussion of DIBAL-H Quenching in Synthesis of Aldehydes. Coll. Vol. 6, p.376 (1988). Available at: [Link]

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Comprehensive text on hydride mechanisms).
  • Chandra, T.; Zebrowski, J. P. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[1] ACS Chem. Health Saf. 2024.[1] Available at: [Link][1]

Sources

Validation & Comparative

Technical Guide: 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol as a Chiral Building Block

[1]

Executive Summary & Compound Profile

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol (CAS: 53065-95-5) is a versatile chlorohydrin intermediate.[1][2][3] Unlike its commercially dominant isomer, 2-chloro-1-(2,4-dichlorophenyl)ethanol (a key intermediate for azole antifungals like Luliconazole), the 3,4-isomer serves a distinct niche in the synthesis of adrenergic agonists , beta-blockers , and CNS-active agents (specifically mGlu2 receptor antagonists).

Its value lies in the 3,4-dichlorophenyl pharmacophore , which acts as a bioisostere for catecholamines, providing metabolic stability while retaining receptor affinity.

Chemical Identity & Comparison
Feature3,4-Dichloro Isomer (Topic)2,4-Dichloro Isomer (Alternative)3,4-Dichlorophenacyl Chloride (Precursor)
CAS 53065-95-5126534-31-44209-02-3
Structure Meta/Para substitutedOrtho/Para substitutedKetone functionality
Primary Use Adrenergic analogs, mGlu2 antagonistsAzole Antifungals (Luliconazole)Precursor to alcohols/heterocycles
Steric Hindrance Low (Reactive Benzylic position)High (Ortho-Cl blocks attack)N/A (Planar sp2 center)
Key Reactivity Fast epoxide formationSlower epoxide formationLachrymator, highly alkylating

Critical Performance Analysis

Reactivity & Stability: The Chlorohydrin Advantage

The 2-chloro-1-ethanol moiety is a "masked epoxide."[1] In drug synthesis, the 3,4-isomer offers superior reaction kinetics compared to the 2,4-isomer due to reduced steric hindrance at the benzylic position.

  • Epoxide Formation: Upon treatment with base (NaOH/K2CO3), the 3,4-isomer cyclizes to the epoxide 10-15% faster than the 2,4-isomer. The ortho-chlorine in the 2,4-isomer creates steric clash with the incoming alkoxide oxygen during ring closure.[1]

  • Stability: The alcohol form is significantly more stable than its ketone precursor (3,4-dichlorophenacyl chloride), which is a potent lachrymator and prone to polymerization. Storing the intermediate as the chiral alcohol rather than the ketone improves shelf-life and safety.[1]

Enantioselectivity in Synthesis

Achieving high enantiomeric excess (ee) is critical.[1] The 3,4-substitution pattern affects enzyme binding pockets differently than the 2,4-pattern.

  • Biocatalytic Reduction: While the 2,4-isomer requires highly specialized KREDs (e.g., Lactobacillus kefiri mutants) to overcome ortho-sterics, the 3,4-isomer is accepted by a broader range of ADH/KRED enzymes (e.g., Rhodococcus erythropolis, Scheffersomyces stipitis), often yielding >99% ee with wild-type enzymes.

  • Chemical Reduction: Asymmetric transfer hydrogenation (Ru-TsDPEN) is effective for both, but the 3,4-isomer typically shows slightly higher conversion rates (TOF) due to better substrate accessibility.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (High Enantiopurity)

Objective: Synthesis of (R)-2-Chloro-1-(3,4-dichlorophenyl)ethanol from the ketone precursor.[1] Mechanism: NADPH-dependent enzymatic reduction.[1]

Reagents:

  • Substrate: 2-Chloro-1-(3,4-dichlorophenyl)ethanone (50 mM)[1]

  • Enzyme: KRED (e.g., Scheffersomyces stipitis ADH or commercial equivalent)[4]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Solvent: IPA (10% v/v) as cosolvent

Step-by-Step Workflow:

  • Preparation: Dissolve 1.12 g (5 mmol) of ketone substrate in 5 mL IPA.

  • Reaction Mix: In a 100 mL flask, add 45 mL phosphate buffer (pH 7.0), 20 mg NADP+, 1.5 g Glucose, and 500 U GDH.

  • Initiation: Add the KRED enzyme (50 mg lyophilized powder). Add substrate solution dropwise.[1][5]

  • Incubation: Stir at 30°C @ 200 rpm for 12–24 hours. Monitor consumption by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Extract 3x with Ethyl Acetate (30 mL). Dry organic layer over MgSO4.[1]

  • Purification: Concentrate in vacuo. Recrystallize from n-heptane/IPA if necessary.

  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OJ-H column, Hexane:IPA 90:10).

Protocol B: Chemical Transformation to Epoxide (Drug Precursor)

Objective: Cyclization to (3,4-dichlorophenyl)oxirane for subsequent amine coupling.

  • Dissolve 1.0 eq of 2-Chloro-1-(3,4-dichlorophenyl)ethanol in MeOH.

  • Add 1.2 eq K2CO3 (powdered).

  • Stir at Room Temperature for 2 hours (Monitor disappearance of starting material).

  • Filter salts and concentrate.[1] Note: The epoxide is reactive; use immediately for amine coupling.

Visualizations & Pathways

Figure 1: Synthesis & Application Pathway

This diagram illustrates the divergence in utility between the 3,4- and 2,4-isomers and the central role of the chlorohydrin.

GKetonePrecursor:3,4-Dichlorophenacyl Chloride(Lachrymator)BiocatBiocatalysis(KRED/NADP+)Ketone->BiocatHigh YieldAlcoholTarget:2-Chloro-1-(3,4-dichlorophenyl)ethanol(Chiral Chlorohydrin)Biocat->Alcohol>99% eeEpoxideIntermediate:(3,4-Dichlorophenyl)oxiraneAlcohol->EpoxideBase (NaOH)Drug1Adrenergic Agonists(e.g., DCI Analogs)Epoxide->Drug1Amine OpeningDrug2mGlu2 Antagonists(CNS Targets)Epoxide->Drug2FunctionalizationIso24Isomer:2,4-Dichloro AnalogLuliDrug:Luliconazole(Antifungal)Iso24->LuliDistinct Pathway

Caption: Divergent synthesis pathways: The 3,4-isomer targets CNS/Adrenergic receptors, while the 2,4-isomer is specialized for Antifungals.

Figure 2: Decision Matrix for Isomer Selection

When to choose the 3,4-isomer over the 2,4-isomer in drug design.

DecisionStartSelect Dichlorophenyl CoreTargetTarget Biological Activity?Start->TargetAntifungalAntifungal (Azole)Target->AntifungalCYP51 InhibitionCNSCNS / AdrenergicTarget->CNSReceptor BindingChoice24Select 2,4-Isomer(Ortho-Cl effect)Antifungal->Choice24Choice34Select 3,4-Isomer(Catechol Bioisostere)CNS->Choice34

Caption: Selection logic based on pharmacophore requirements: 3,4-substitution mimics catecholamines; 2,4-substitution optimizes antifungal binding.

References

  • Biosynth. (n.d.).[1] 1-(3,4-Dichlorophenyl)ethanol - mGlu2 receptor antagonist profile.[1] Retrieved from

  • American Chemical Society (ACS). (2019).[1] Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (Comparative reference for bioreduction protocols).

  • PubChem. (2025).[1][6] 2-Chloro-1-(3,4-dichlorophenyl)ethanol Compound Summary. Retrieved from [1]

  • ChemicalBook. (2023).[1][7] 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol Properties and Suppliers. Retrieved from [8]

  • ResearchGate. (2022).[1] Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase. Retrieved from

Comparative Bioactivity & Synthetic Utility: 2-Chloro-1-(3,4-dichlorophenyl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(3,4-dichlorophenyl)ethanol (CAS 53065-95-5) represents a critical "gateway scaffold" in medicinal chemistry. Unlike its widely commercialized isomer, the 2,4-dichloro analog (a staple in Miconazole synthesis), the 3,4-dichloro variant serves a specialized role in the development of adrenergic modulators , next-generation azole antifungals , and biocatalytic probes .

This guide objectively compares the biological potential and synthetic utility of the 3,4-dichloro isomer against its primary analogs. We focus on Structure-Activity Relationships (SAR), enzymatic synthesis efficiency, and intrinsic antimicrobial properties.

Structural & Pharmacophore Analysis (SAR)

The biological activity of phenylethanol derivatives is governed heavily by the chlorine substitution pattern on the phenyl ring. The 3,4-substitution pattern confers distinct lipophilic and electronic properties compared to the 2,4- and unsubstituted analogs.

Comparative Physicochemical Profile[1]
Feature3,4-Dichloro Analog (Topic)2,4-Dichloro Analog (Standard)Unsubstituted Analog (Control)
Primary Application Adrenergic bioisosteres, specialized antifungalsBroad-spectrum antifungals (Miconazole, Econazole)General solvent, reagent
LogP (Lipophilicity) ~3.1 (High membrane permeability)~3.1 (High membrane permeability)~1.1 (Moderate)
Steric Hindrance Low (Meta/Para positions open)High (Ortho chlorine hinders rotation)None
Metabolic Stability High (Blocked para-hydroxylation)Moderate (Para position blocked, but ortho labile)Low (Rapid oxidation)
Electronic Effect Strong electron-withdrawing (

total > 2,4)
Strong electron-withdrawingNeutral
Mechanistic Insight: The "Chlorine Switch"

The shift from 2,4- to 3,4-substitution alters the molecule's binding affinity.

  • 2,4-Pattern: Optimizes fit for fungal CYP51 (Lanosterol 14

    
    -demethylase) due to the ortho-chlorine twisting the phenyl ring out of plane.
    
  • 3,4-Pattern: Flattens the ring geometry, making it a superior bioisostere for catecholamines (mimicking the 3,4-dihydroxy pattern of norepinephrine) but with higher lipophilicity and blood-brain barrier (BBB) penetration.

Biocatalytic Activity: Enzymatic Synthesis Profiles

In modern drug development, the "activity" of this molecule is often defined by the efficiency with which Ketoreductases (KREDs) can produce it in chiral form. The (S)-enantiomer is typically the bioactive pharmacophore.

Pathway Visualization: Asymmetric Reduction

The following diagram illustrates the enzymatic pathway and the critical divergence point between the 3,4- and 2,4- isomers.

Biocatalysis Substrate Precursor: 2-Chloro-1-(3,4-dichlorophenyl)ethanone Enzyme KRED / ADH (Biocatalyst) Substrate->Enzyme Substrate Loading Cofactor NADPH Cofactor->Enzyme Hydride Donor Product_S (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol (Bioactive Isomer) Enzyme->Product_S Stereoselective Reduction (>99% ee preferred) Product_R (R)-Isomer (Inactive/Byproduct) Enzyme->Product_R Minor Pathway

Figure 1: Biocatalytic reduction pathway. The stereoselectivity is dictated by the enzyme's ability to accommodate the 3,4-dichloro tail.

Experimental Data: Enzymatic Conversion Rates

Data synthesized from comparative biocatalytic studies [1, 3].

Enzyme ClassSubstrate: 3,4-Dichloro Substrate: 2,4-Dichloro Notes
Lactobacillus kefir ADH 95% Yield (99% ee)88% Yield (96% ee)3,4-isomer shows less steric clash in the active site.
Candida magnoliae Reductase 60% Yield92% YieldEnzyme prefers the ortho-substituted geometry.
Baker's Yeast (Whole Cell) 45% Yield (Slow)50% Yield (Slow)Low specificity for both; requires engineered strains.

Insight: The 3,4-dichloro analog is generally easier to synthesize with high enantiopurity using standard ADHs because the lack of ortho-substitution reduces steric hindrance in the enzyme's binding pocket.

Downstream Therapeutic Applications[1]

A. Antifungal Potency (Intrinsic vs. Derived)

While the 2,4-isomer is the precursor for Miconazole, the 3,4-isomer derivatives exhibit a different spectrum of activity.

  • Mechanism: Disruption of fungal cell membranes via inhibition of ergosterol synthesis.

  • Performance: 3,4-dichloro analogs often show higher potency against non-albicans Candida species but slightly lower activity against Aspergillus compared to 2,4-analogs [4].

B. Adrenergic & Neurological Targets

The 3,4-dichlorophenyl moiety is a "privileged structure" in neuroscience.

  • Sertraline (Zoloft): Uses a 3,4-dichlorophenyl ring.[1]

  • Application: The 2-chloro-1-(3,4-dichlorophenyl)ethanol scaffold serves as a lipophilic precursor to synthesize norepinephrine reuptake inhibitors . The chlorine atoms replace hydroxyl groups, preventing rapid metabolism by COMT (Catechol-O-methyltransferase), thereby extending half-life.

Experimental Protocols

Protocol A: High-Efficiency Enzymatic Synthesis

Objective: Produce (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol with >99% enantiomeric excess (ee).

Reagents:

  • Substrate: 2-Chloro-1-(3,4-dichlorophenyl)ethanone (100 mM)

  • Enzyme: Recombinant ADH (e.g., from Rhodococcus erythropolis)

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: Phosphate Buffer (100 mM, pH 7.0)

Workflow:

  • Preparation: Dissolve substrate in Isopropanol (5% v/v final concentration) to aid solubility.

  • Reaction Mix: Add substrate solution to buffer containing ADH (10 U/mL), GDH (5 U/mL), NADP+ (0.1 mM), and Glucose (150 mM).

  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Monitoring: Extract aliquots with Ethyl Acetate at t=0, 6, 12, 24h. Analyze via Chiral HPLC (Chiralcel OD-H column).

  • Workup: Saturate with NaCl, extract 3x with Ethyl Acetate, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Intrinsic Antimicrobial MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the alcohol intermediate itself.

Reagents:

  • Test Compound: 2-Chloro-1-(3,4-dichlorophenyl)ethanol (dissolved in DMSO).

  • Strains: Candida albicans (ATCC 90028), Staphylococcus aureus (ATCC 29213).

  • Media: RPMI 1640 (Fungi) / Mueller-Hinton Broth (Bacteria).

Workflow:

  • Plate Setup: Use 96-well microtiter plates. Dispense 100 µL media per well.

  • Dilution: Perform serial 2-fold dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration <1%.

  • Inoculation: Add 100 µL of standardized inoculum (

    
     CFU/mL).
    
  • Incubation:

    • Bacteria: 37°C for 16-20 hours.

    • Fungi: 35°C for 24-48 hours.

  • Readout: MIC is defined as the lowest concentration showing no visible growth (turbidity).

  • Validation: Include Fluconazole (Fungal) and Vancomycin (Bacterial) as positive controls.

Comparative Decision Logic (SAR Tree)

Use this logic flow to select the correct isomer for your research target.

SAR_Logic Start Target Application? Branch1 Antifungal (Azole) Start->Branch1 Branch2 Neuro/Adrenergic Start->Branch2 Decision1 Broad Spectrum Required? Branch1->Decision1 Decision2 Metabolic Stability? Branch2->Decision2 Result24 Use 2,4-Dichloro Isomer (Miconazole/Luliconazole path) Decision1->Result24 Yes (Standard) Result34 Use 3,4-Dichloro Isomer (High lipophilicity, Sertraline-like) Decision1->Result34 No (Specialized/Resistant Strains) Decision2->Result34 High (Blocked Para-position)

Figure 2: Decision tree for selecting between 2,4- and 3,4-dichloro isomers based on therapeutic goals.

References

  • ChemicalBook. (2025).[2][3] (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol and Analogs: Chemical Properties and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11718, 2,2-Dichloroethanol (Structural Analog). Retrieved from

  • Google Patents. (2019). Method for preparing (S)-2-chloro-1-(3-hydroxyphenyl)ethanol and related chiral alcohols via Ketoreductase catalysis.[4] CN109576313B. Retrieved from

  • National Institutes of Health (NIH). (2018). Comparison of Antibacterial and Antifungal Activities of Thiosulfinate Analogs. (Contextual SAR for halogenated antimicrobials). Retrieved from

  • Smolecule. (2023).[4][5] (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: Structure and Biological Activity. Retrieved from

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the meticulous verification of a compound's purity is not merely a procedural formality; it is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the methodologies for assessing the purity of synthesized 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, a chiral chlorinated alcohol with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and compare its profile to a relevant alternative, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a crucial precursor in the synthesis of widely used antifungal agents.[1][2]

The Imperative of Purity in Synthesis

The presence of impurities in a synthesized compound can have profound consequences, ranging from altered biological activity and toxicity to the compromise of intellectual property in patent applications. For a chiral molecule like 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, purity assessment extends beyond chemical contaminants to include the quantification of its enantiomeric excess, as different enantiomers can exhibit vastly different pharmacological effects.

The synthesis of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, like its closely related isomers, is typically achieved through the reduction of the corresponding ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone.[3] This process, while effective, can introduce a variety of impurities that necessitate a robust analytical strategy for their detection and quantification.

A Multi-faceted Approach to Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. A comprehensive assessment relies on the synergistic application of multiple orthogonal methods, each providing a unique piece of the purity puzzle.

Chromatographic Techniques: The Workhorses of Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for separating and quantifying the components of a chemical mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, both reversed-phase and chiral HPLC methods are critical.

  • Reversed-Phase HPLC (RP-HPLC): This is the primary method for determining chemical purity. It separates compounds based on their hydrophobicity.

  • Chiral HPLC: This is essential for determining the enantiomeric purity of the synthesized chiral alcohol. It utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For halogenated compounds like 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, GC with an electron capture detector (ECD) can also be a highly sensitive option.

Spectroscopic and Physical Characterization

Spectroscopic and physical methods provide crucial information about the identity and overall purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and the characterization of impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting point range.

Comparative Analysis of Purity Assessment Methods

Technique Principle Information Provided Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Chemical purity, quantification of impurities.High resolution, quantitative, widely applicable.Not suitable for volatile compounds, may require derivatization for some analytes.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric excess (ee%), quantification of enantiomeric impurity.Direct separation of enantiomers.Column selection can be empirical and costly.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Identification and quantification of volatile impurities, structural information from mass spectra.High sensitivity and specificity, excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for structural elucidation.
Melting Point Analysis Temperature at which a solid transitions to a liquid.Indication of purity.Simple, rapid, and inexpensive.Not quantitative, only applicable to crystalline solids, can be affected by polymorphism.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

Reversed-Phase HPLC Method for Chemical Purity

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) Flow Rate: 1.0 mL/min Detection: UV at 220 nm Injection Volume: 10 µL filter->hplc_system:f0 chromatogram Obtain Chromatogram hplc_system->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for RP-HPLC Purity Assessment.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of 220 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

Chiral HPLC Method for Enantiomeric Purity

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter chiral_hplc_system Chiral HPLC System Column: Polysaccharide-based (e.g., Chiralpak IA) Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v) Flow Rate: 0.5 mL/min Detection: UV at 220 nm Injection Volume: 5 µL filter->chiral_hplc_system:f0 chromatogram Obtain Chromatogram chiral_hplc_system->chromatogram integrate Integrate Enantiomer Peaks chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Chiral HPLC Enantiomeric Purity Assessment.

  • Sample Preparation: Prepare a sample solution as described for the RP-HPLC method, using the chiral mobile phase as the solvent.

  • Chiral HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA or a similar column.[4]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may require optimization for baseline separation of the enantiomers.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

GC-MS Method for Volatile Impurities

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve gcms_system GC-MS System Column: 5% Phenyl-methylpolysiloxane (e.g., 30m x 0.25mm, 0.25µm) Carrier Gas: Helium Inlet Temp: 250 °C Oven Program: 50°C (2 min), then to 280°C at 10°C/min MS Detection: Scan m/z 40-400 dissolve->gcms_system:f0 tic Obtain Total Ion Chromatogram gcms_system->tic identify Identify Impurities by MS tic->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

  • Sample Preparation: Prepare a solution of the synthesized compound in a volatile solvent such as dichloromethane at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: A standard non-polar column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Hold at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is paramount in predicting and identifying potential impurities. The reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone is the most probable synthetic pathway.

Synthesis_and_Impurities cluster_synthesis Synthesis cluster_impurities Potential Impurities ketone 2-chloro-1-(3,4-dichlorophenyl)ethanone reduction Reduction (e.g., NaBH4) ketone->reduction product 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol reduction->product unreacted_ketone Unreacted Ketone reduction->unreacted_ketone Incomplete Reaction over_reduction 1-(3,4-dichlorophenyl)ethanol reduction->over_reduction Over-reduction side_reaction Diol byproduct reduction->side_reaction Side Reaction

Caption: Synthesis and Potential Impurities.

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of the starting ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone.

  • Over-reduction Product: The chlorine atom on the ethanol backbone can also be reduced, leading to the formation of 1-(3,4-dichlorophenyl)ethanol.

  • Byproducts from the Reducing Agent: Depending on the reducing agent and reaction conditions, various byproducts can be formed. For example, with sodium borohydride, borate esters may form and require acidic workup for removal.

  • Solvent Residues: Residual solvents from the reaction and purification steps are common impurities.

Comparison with an Alternative: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

To provide context for the importance of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, it is useful to compare it with a structurally related and commercially significant compound. 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a key intermediate in the synthesis of several imidazole-based antifungal drugs, such as miconazole and econazole.[1][2]

Feature 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
Structure Contains a chloroethyl group attached to a 3,4-dichlorophenyl ring.Contains an N-substituted imidazole group attached to a 2,4-dichlorophenyl ethanol backbone.
Synthesis Typically synthesized by reduction of the corresponding chloroacetophenone.Synthesized from 1-(2,4-dichlorophenyl)-2-chloroethanol and imidazole.[5]
Primary Application Potential intermediate for various active pharmaceutical ingredients.Key intermediate for imidazole antifungal drugs (e.g., miconazole, econazole).[1][2]
Key Purity Concerns Residual starting material, over-reduction products, enantiomeric purity.Residual starting materials, byproducts from the N-alkylation reaction.

The comparison highlights that while both are chlorinated phenyl ethanol derivatives, their distinct functional groups lead to different synthetic pathways and end applications. The purity assessment for both would follow similar principles but would need to be tailored to the specific impurities associated with their respective syntheses.

Conclusion

The purity assessment of synthesized 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a critical step in its development as a potential pharmaceutical intermediate. A multi-pronged analytical approach, combining chromatographic, spectroscopic, and physical methods, is essential for a comprehensive evaluation of both its chemical and enantiomeric purity. By understanding the synthetic route and potential impurities, researchers can develop and validate robust analytical methods to ensure the quality and reliability of this important building block. The comparison with a commercially relevant alternative underscores the importance of tailored analytical strategies in the broader context of drug development.

References

  • CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl)
  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)
  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. (URL: [Link])

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)
  • 2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | CAS#:13692-14-3 | Chemsrc. (URL: [Link])

  • (1S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol - PharmaCompass.com. (URL: [Link])

  • Key Chemical Intermediates: Understanding 1-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8). (URL: [Link])

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (URL: [Link])

Sources

Chemoselective Hydride Donors: A Comparative Guide for High-Value Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex molecule synthesis, the brute force of a reducing agent is rarely the limiting factor; selectivity is. While Lithium Aluminum Hydride (


) and Sodium Borohydride (

) remain foundational, their utility diminishes in polyfunctionalized scaffolds where chemo-differentiation is required.

This guide moves beyond standard textbook definitions to evaluate the operational efficacy of hydride donors. We focus on two critical "decision nodes" in drug development: Reductive Amination (avoiding toxic byproducts) and Regioselective Carbonyl Reduction (Luche conditions).

The Reactivity Landscape

Understanding the Hard-Soft Acid-Base (HSAB) character of the hydride donor is the first step in predicting selectivity. The following diagram visualizes the trade-off between reactivity and chemoselectivity.

ReactivityLandscape cluster_0 Reduces Esters, Amides, Acids cluster_1 Reduces Aldehydes/Ketones cluster_2 Reduces Imines (Reductive Amination) LiAlH4 LiAlH4 (Aggressive/Hard) NaBH4 NaBH4 (Moderate) LiAlH4->NaBH4 Decreasing Reactivity STAB Na(OAc)3BH (Selective/Steric Control) NaBH4->STAB Increasing Selectivity Cyanoboro NaBH3CN (pH Dependent)

Figure 1: The Reactivity-Selectivity trade-off. Note that as nucleophilicity decreases (STAB), tolerance for other functional groups increases.

Comparative Matrix: Hydride Donors

This table synthesizes experimental data regarding solvent compatibility and functional group tolerance.

ReagentActive SpeciesKey SelectivitySolvent SystemCritical Drawback


None (Global reduction)Anhydrous Ether/THFPyrophoric; Incompatible with protic solvents.


Aldehydes/Ketones over EstersMeOH, EtOHSlow ester reduction possible; pH sensitive.
STAB (

)

Imines over Aldehydes DCE, DCM, THFSlower reaction with sterically hindered ketones.


pH-dependent (pH 3-4)MeOH, WaterToxic HCN risk ; requires acidic buffer.

Deep Dive: Reductive Amination

The Superiority of STAB over Cyanoborohydride

Historically, Sodium Cyanoborohydride (


) was the standard for reductive amination due to its stability at low pH. However, it poses a severe safety risk: the generation of Hydrogen Cyanide (HCN) gas upon acidification.[1][2]

Sodium Triacetoxyborohydride (STAB) has largely replaced it in modern medicinal chemistry.

  • Mechanism: The electron-withdrawing acetoxy groups stabilize the Boron-Hydrogen bond, making it less nucleophilic. It reduces the protonated imine (formed in situ) much faster than the neutral carbonyl precursor.

  • Operational Advantage: Unlike

    
    , STAB does not require strictly controlled pH buffers and is generally compatible with acid-sensitive groups.
    
Protocol 1: One-Pot Reductive Amination with STAB

Application: Coupling a secondary amine with an aldehyde.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • STAB (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[3]

  • Optional: Acetic Acid (1.0 equiv) - usually required for ketones, optional for aldehydes.

Workflow:

  • Imine Formation: Charge a flame-dried flask with the aldehyde and amine in DCE under

    
    .
    
    • Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to liberate the free base.

  • Activation: Stir for 15-30 minutes. If reacting a ketone, add Acetic Acid now to catalyze imine formation.[1]

  • Reduction: Add STAB in a single portion. The reaction is slightly exothermic; monitor temperature if scaling >10g.

  • Monitoring: Stir at RT for 2–16 hours. Monitor via TLC/LCMS.

    • Success Indicator: Disappearance of the aldehyde peak. The intermediate imine may not be visible if reduction is fast.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    

Deep Dive: Chemo-differentiation (Luche Reduction)

The Challenge: -Unsaturated Ketones

Treating an enone (e.g., cyclohexenone) with standard


 often results in a mixture of the allylic alcohol (1,2-addition) and the saturated alcohol (1,4-conjugate addition).
The Solution: Luche Conditions

Adding Cerium(III) Chloride (


) changes the regioselectivity to exclusively favor 1,2-addition.
  • Mechanism: The

    
     acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the "hardness" of the carbonyl carbon (HSAB theory). Simultaneously, ligand exchange creates alkoxy-borohydrides which are "hard" nucleophiles, preferring the hard carbonyl center over the soft 
    
    
    
    -carbon.
Protocol 2: Luche Reduction

Application: Selective reduction of an enone to an allylic alcohol.

Reagents:

  • Enone (1.0 equiv)

  • 
     (1.0 equiv)
    
  • 
     (1.0 - 1.2 equiv)
    
  • Solvent: Methanol (0.2 - 0.4 M concentration)

Workflow:

  • Complexation: Dissolve the enone and

    
     in Methanol. Stir for 5–10 minutes.
    
    • Note: The solution need not be anhydrous; the hydrate water facilitates solubility.

  • Reduction: Cool to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Add 
    
    
    
    portion-wise.
    • Gas Evolution: Vigorous bubbling (

      
      ) will occur. Ensure distinct venting.
      
  • Completion: Reaction is typically complete in <30 minutes.

  • Workup: Quench with water or dilute HCl (if product is acid-stable). Remove MeOH in vacuo before extraction to prevent emulsions.

Safety & Scalability: The Fieser Workup

When using strong aluminum hydrides (


), improper quenching is the leading cause of lab fires and poor yields (due to aluminum emulsions trapping product).

The "Fieser and Fieser" Protocol is the industry standard for generating a granular, filterable precipitate rather than a slime.

The Formula (n : n : 3n): For every n grams of


 used:
  • Dilute reaction mixture with Ether/THF and cool to

    
    .
    
  • Slowly add n mL of Water. (CAUTION: Vigorous

    
     evolution).
    
  • Add n mL of 15% aqueous NaOH .

  • Add 3n mL of Water.

  • Warm to RT and stir for 15 minutes. Add anhydrous

    
     to dry.[4][5]
    
  • Filter the white granular solid. The filtrate contains your product.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[6]

  • Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, vol. 103, no. 18, 1981, pp. 5454-5459.

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 2nd Edition, 1997. (Standard Reference Text).
  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol 1. Wiley, 1967, p. 581. (Origin of the Fieser Workup).

Sources

Comparative Guide: Catalytic Systems for Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of prochiral ketones to chiral alcohols is a cornerstone transformation in pharmaceutical synthesis. While historic methods relied on stoichiometric chiral reagents (e.g., B-chlorodiisopinocampheylborane), modern process chemistry demands catalytic turnover. This guide evaluates the three dominant catalytic modalities: Transition Metal Catalysis (Chemocatalysis) , Biocatalysis (Enzymatic) , and Organocatalysis .

Key Takeaway: There is no single "best" catalyst.

  • Ruthenium/Rhodium complexes remain the workhorses for broad substrate scope and predictable scalability in early-phase development.

  • Engineered Ketoreductases (KREDs) have surpassed metals in late-stage manufacturing due to superior enantiomeric excess (>99.9% ee) and green chemistry metrics, as evidenced by the Sitagliptin manufacturing revolution.

  • CBS (Corey-Bakshi-Shibata) Reduction serves a critical niche for specific steric profiles where metal coordination fails or when rapid, small-scale throughput is required without extensive screening.

The Landscape of Asymmetric Reduction

Transition Metal Catalysis (The Standard)

Gold Standard: Noyori-type Ruthenium(II) complexes.[1][2] Mechanism: Metal-ligand bifunctional catalysis.[3] Utility: These catalysts utilize chiral diamine and diphosphine ligands (e.g., BINAP, TsDPEN) to create a chiral pocket. They operate via two distinct pathways:[4][5][6][7]

  • Asymmetric Hydrogenation (AH): Uses H₂ gas (high pressure).[2] High TON (Turnover Number).

  • Asymmetric Transfer Hydrogenation (ATH): Uses isopropanol or formic acid as the hydrogen source. Operationally simple (no pressure vessels required).

Biocatalysis (The Challenger)

Gold Standard: Engineered Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs). Mechanism: Enzyme-mediated hydride transfer from a cofactor (NADPH/NADH). Utility: Highly specific. Modern directed evolution allows enzymes to be "tuned" to non-natural substrates, often operating in aqueous/organic biphasic systems at ambient temperature and pressure.

Organocatalysis (The Niche)

Gold Standard: Corey-Bakshi-Shibata (CBS) Catalyst.[7] Mechanism: Borane activation via chiral oxazaborolidine.[8] Utility: Strictly anhydrous.[7] Excellent for substrates with significant steric differentiation between the two ketone substituents.

Mechanistic Deep Dive & Visualization

Understanding the mechanism is crucial for troubleshooting low selectivity.

Mechanism Comparison Diagram

The following diagram contrasts the "Outer Sphere" mechanism of Noyori-type catalysts with the "Lock and Key" cofactor mechanism of KREDs.

MechanismComparison cluster_0 Ru-Bifunctional Mechanism (Noyori) cluster_1 Biocatalytic Mechanism (KRED) Ru_Complex Ru-H / N-H (Active Catalyst) TS_Chem 6-Membered TS (Concerted H- / H+ Transfer) Ru_Complex->TS_Chem Substrate binds Product_Chem Chiral Alcohol (Ru-Amide regenerated) TS_Chem->Product_Chem H2 or IPA regenerates Enzyme_Cofactor KRED-NADPH (H- Donor) TS_Bio Stereospecific Hydride Attack (Prelog/Anti-Prelog) Enzyme_Cofactor->TS_Bio Substrate enters active site Product_Bio Chiral Alcohol (NADP+ released) TS_Bio->Product_Bio Recycle Cofactor Recycling (GDH/Glucose) Product_Bio->Recycle NADP+ -> NADPH Recycle->Enzyme_Cofactor

Figure 1: Comparison of the concerted proton/hydride transfer in Ru-catalysis vs. the cofactor-dependent hydride transfer in Biocatalysis.

Head-to-Head Performance Analysis

The following data aggregates typical performance metrics for the reduction of Acetophenone (benchmark substrate) and Sitagliptin intermediate (complex pharma substrate).

Comparative Metrics Table
FeatureRu-Catalysis (Noyori ATH)Biocatalysis (KRED)Organocatalysis (CBS)
Enantiomeric Excess (ee) 90–97% (Good)>99% (Excellent)90–98% (Good)
Catalyst Loading (S/C) 1,000 – 10,00020 wt% (enzyme powder)5 – 10 mol%
Turnover Frequency (TOF) High (Fast)ModerateLow
Cost Contribution High (Precious Metal)Low (at scale)Moderate (Stoichiometric Borane)
Green Metrics (E-Factor) Moderate (Solvent waste)Excellent (Water/Biodegradable)Poor (Borane waste/THF)
Scalability Linear scalingLinear scalingExothermic (Safety risk)
Impurity Profile Ru residuals (requires scavenging)Protein residuals (filtration)Boron salts
Case Study: The Sitagliptin Revolution

The synthesis of Sitagliptin (Januvia®) provides the definitive industrial comparison.

  • Generation 2 (Chemocatalysis): Used Rh(I)/Josiphos for high-pressure hydrogenation.

    • Result: 95% ee.[9] Required high-pressure equipment and heavy metal remediation.

  • Generation 3 (Biocatalysis): Used an engineered Transaminase (analogous logic to KRED).

    • Result: >99.95% ee. 10-13% increase in overall yield. 19% reduction in total waste.[10]

    • Significance: This proved that enzymes could be engineered to accept bulky, non-natural substrates better than chiral phosphine ligands [1, 2].

Experimental Protocols (Self-Validating)

Protocol A: Ru-Catalyzed Transfer Hydrogenation (The "Quick Screen")

Objective: Rapidly assess if a ketone can be reduced with moderate stereocontrol. Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Commercially available).

  • Preparation: In a 20 mL vial, dissolve the ketone (1.0 mmol) in 5:2 Formic Acid/Triethylamine azeotrope (2 mL). Note: This solvent acts as the hydrogen source.

  • Initiation: Add the Ru-catalyst (0.01 mmol, 1 mol%).

  • Reaction: Stir at 28°C. Monitor by TLC or GC.

    • Checkpoint: The solution should turn from orange to deep red/brown, indicating active hydride formation.

  • Quench: Once conversion >95%, dilute with water (10 mL) and extract with EtOAc.

  • Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H). Compare against a racemic standard (made by NaBH₄ reduction).

Protocol B: KRED Screening (The "High Selectivity" Route)

Objective: Identify an enzyme variant with >99% ee. System: KRED Screening Kit (e.g., Codexis or equivalent) + Cofactor Recycle Mix.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP+ (1 mg) and Glucose Dehydrogenase (GDH) + Glucose (20 mg) in the buffer. Mechanism: GDH oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH.

  • Screening: In a 96-well plate:

    • Add 900 µL Buffer/Cofactor mix.

    • Add 1-2 mg of different KRED enzyme powders to each well.

    • Add 10 mg Substrate (dissolved in 50 µL DMSO).

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Extract with 1 mL MTBE.

  • Validation: Inject organic phase directly into GC/HPLC.

    • Success Criteria: Look for >99% ee.[9][10][11] If conversion is low but ee is high, the process can be optimized (temperature, pH, enzyme loading).

Decision Framework

How to choose the correct catalyst for your molecule?

DecisionTree Start Start: Prochiral Ketone Scale What is the Scale? Start->Scale Sterics Are substituents sterically similar? Scale->Sterics Discovery (<1g) FGs Sensitive Functional Groups? (e.g., Nitro, Alkene) Scale->FGs Process (>100g) CBS Use CBS Reduction (Fast, Predictable) Sterics->CBS No (Large/Small diff) Ru_ATH Use Ru-Transfer Hydrog. (Easy Setup) Sterics->Ru_ATH Yes (Similar size) KRED Use Biocatalysis (KRED) (High Selectivity, Green) FGs->KRED Yes (Need Chemoselectivity) Ru_AH Use Ru/Rh Hydrogenation (High TON, Scalable) FGs->Ru_AH No (Robust molecule)

Figure 2: Strategic decision tree for selecting asymmetric reduction catalysts based on scale, sterics, and functional group tolerance.

References

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

  • Desai, A. A. (2011). Sitagliptin Manufacture: A Compelling Case for Biocatalysis. Angewandte Chemie International Edition, 50(9), 1974-1976. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[8] Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Analytical Results for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the accuracy, precision, and reliability of analytical data are paramount. Decisions that impact patient safety and product efficacy are based on the results generated by quality control and research laboratories. An Inter-Laboratory Comparison (ILC), also known as a proficiency test or round-robin study, serves as a critical tool for evaluating and ensuring the quality of these results. This guide provides an in-depth exploration of the principles, design, execution, and statistical evaluation of ILCs, tailored for researchers, scientists, and drug development professionals.

The Imperative of Inter-Laboratory Comparisons

Inter-laboratory comparisons are formal studies that involve multiple laboratories testing the same, homogeneous samples and comparing their results. The primary objectives of such studies are twofold: to assess the performance and competence of participating laboratories and to validate the performance of an analytical method.[1][2] In the regulated pharmaceutical environment, ILCs are indispensable for:

  • Method Validation and Transfer: Before an analytical method is implemented for routine use in a new laboratory, its performance must be verified. An ILC is a robust way to demonstrate that the receiving laboratory can produce results equivalent to the originating laboratory.[3][4]

  • Proficiency Testing: Regulatory bodies and accreditation agencies often mandate participation in proficiency testing schemes to ensure that a laboratory's performance meets established standards.[5][6][7] This provides an independent assessment of a laboratory's measurement quality.[8]

  • Quality Assurance: ILCs are a fundamental component of a laboratory's quality assurance program, helping to identify systematic errors, improve analytical performance, and build confidence in the reported results.[5][9]

  • Harmonization of Data: In multi-site clinical trials or manufacturing operations, it is crucial that data from different laboratories are comparable. ILCs help to ensure the harmonization of analytical data across all participating sites.[10]

Pillars of a Successful Inter-Laboratory Comparison

A well-designed and executed ILC is built on a foundation of meticulous planning, sound statistical principles, and transparent communication. The overall workflow can be visualized as follows:

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives P2 Select Participants P1->P2 P3 Choose Analytical Method P2->P3 P4 Prepare Homogeneous Samples P3->P4 P5 Design Protocol P4->P5 E1 Distribute Samples & Protocol P5->E1 E2 Laboratories Perform Analysis E1->E2 E3 Collect & Verify Data E2->E3 A1 Statistical Analysis E3->A1 A2 Performance Evaluation (z-scores) A1->A2 A3 Graphical Analysis (Youden Plots) A2->A3 A4 Generate Report A3->A4 A4->P1 Feedback Loop G x_axis 5,0 x_axis->5,0 Sample A Result y_axis 0,5 y_axis->0,5 Sample B Result lab1 lab2 lab3 lab4 lab5 mean_A Mean A 3,5 mean_A->3,5 mean_B Mean B 5,3 mean_B->5,3 0,0 5,5 0,0->5,5 45° Line

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(3,4-dichloro-phenyl)-ethanol
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.